molecular formula C22H27ClFNO2 B1676735 Moperone Hydrochloride CAS No. 3871-82-7

Moperone Hydrochloride

货号: B1676735
CAS 编号: 3871-82-7
分子量: 391.9 g/mol
InChI 键: RJTOSFZZYBCYTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moperone hydrochloride is an aromatic ketone.

属性

CAS 编号

3871-82-7

分子式

C22H27ClFNO2

分子量

391.9 g/mol

IUPAC 名称

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C22H26FNO2.ClH/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18;/h4-11,26H,2-3,12-16H2,1H3;1H

InChI 键

RJTOSFZZYBCYTM-UHFFFAOYSA-N

规范 SMILES

CC1=CC=C(C=C1)C2(CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)O.[Cl-]

外观

Solid powder

其他CAS编号

3871-82-7

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

1050-79-9 (Parent)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4'-fluoro-4-(4-hydroxy-4-4-tolylpiperidino)butyrophenone
methylperidol
moperone
moperone hydrochloride

产品来源

United States

Foundational & Exploratory

Moperone Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Moperone Hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class. It covers the historical context of its discovery by Dr. Paul Janssen's team at Janssen Pharmaceutica, its mechanism of action as a potent dopamine (B1211576) antagonist, and a detailed, albeit reconstructed, synthesis pathway. This whitepaper is intended to serve as a comprehensive resource, consolidating available data on its receptor binding profile, and outlining general experimental protocols relevant to its synthesis and characterization.

Discovery and Development

The discovery of this compound is rooted in the broader narrative of the development of butyrophenone antipsychotics at Janssen Pharmaceutica in the mid-20th century.[1][2] Led by the pioneering work of Dr. Paul Janssen, the research team initially focused on the synthesis of potent analgesics.[3][4] A serendipitous observation during animal testing of pethidine derivatives revealed that certain compounds exhibited calming and sedative effects, characteristic of neuroleptic agents, rather than the expected analgesic properties.[3] This pivotal moment shifted the research focus towards developing a new class of antipsychotics.

This line of inquiry led to the synthesis of haloperidol (B65202) in 1958, a breakthrough in the treatment of schizophrenia.[3][5] The success of haloperidol spurred the synthesis and evaluation of numerous analogues, a systematic process of modifying the chemical structure to optimize therapeutic effects and minimize side effects.[5] Moperone, also known by its research code R-1658, emerged from this extensive research program. While specific details of the exact "eureka" moment for Moperone are not as widely documented as that of haloperidol, its development was a direct result of the structured and innovative drug discovery approach championed by Paul Janssen.[3][6]

Mechanism of Action

This compound exerts its antipsychotic effects primarily through its potent antagonism of dopamine D2 and D3 receptors in the central nervous system.[7] The overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] By blocking these receptors, Moperone reduces dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[8]

In addition to its high affinity for D2 and D3 receptors, Moperone also demonstrates a moderate affinity for the serotonin (B10506) 5-HT2A receptor.[7] This interaction with the serotonergic system may contribute to its overall therapeutic profile and potentially modulate some of the extrapyramidal side effects associated with strong D2 blockade.

Signaling Pathway

The primary signaling pathway affected by Moperone is the dopamine D2 receptor-mediated pathway. The following diagram illustrates the antagonistic action of Moperone at the postsynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein G-protein signaling cascade D2_Receptor->G_Protein Activates Cellular_Response Reduced Cellular Response (e.g., decreased adenylyl cyclase activity) G_Protein->Cellular_Response Leads to Moperone Moperone Moperone->D2_Receptor Blocks

Antagonistic action of Moperone at the D2 receptor.

Synthesis Pathway

The synthesis of this compound follows a convergent strategy common for butyrophenone derivatives. It involves the preparation of two key intermediates: the piperidine (B6355638) moiety and the butyrophenone side chain, which are then coupled. The final step is the formation of the hydrochloride salt.

The overall reaction is the N-alkylation of 4-(4-methylphenyl)-4-piperidinol with 4-chloro-1-(4-fluorophenyl)-1-butanone.

General Synthetic Scheme

Start1 4-Chlorobenzonitrile Intermediate2 γ-chloro-4-fluorobutyrophenone Start1->Intermediate2 Friedel-Crafts Acylation Start2 Piperidin-4-one Intermediate1 4-p-tolyl-4-piperidinol Start2->Intermediate1 Grignard Reaction Moperone_Base Moperone (free base) Intermediate1->Moperone_Base Intermediate2->Moperone_Base N-Alkylation Moperone_HCl This compound Moperone_Base->Moperone_HCl Salt Formation (HCl)

Convergent synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 4-(4-methylphenyl)-4-piperidinol

This intermediate is synthesized via a Grignard reaction.

  • Materials: 4-bromotoluene (B49008), magnesium turnings, dry diethyl ether, 1-benzyl-4-piperidone, ammonium (B1175870) chloride solution.

  • Procedure:

    • Prepare the Grignard reagent by reacting 4-bromotoluene with magnesium turnings in dry diethyl ether under an inert atmosphere.

    • To the cooled Grignard solution, add a solution of 1-benzyl-4-piperidone in dry diethyl ether dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • The benzyl (B1604629) protecting group is then removed by catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield 4-(4-methylphenyl)-4-piperidinol.

    • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 4-chloro-1-(4-fluorophenyl)-1-butanone

This intermediate can be prepared via a Friedel-Crafts acylation.

  • Materials: Fluorobenzene (B45895), 4-chlorobutyryl chloride, aluminum chloride, dichloromethane.

  • Procedure:

    • To a cooled suspension of aluminum chloride in dichloromethane, add 4-chlorobutyryl chloride dropwise.

    • To this mixture, add fluorobenzene dropwise, maintaining a low temperature.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation or column chromatography.

Step 3: Synthesis of Moperone (free base)

  • Materials: 4-(4-methylphenyl)-4-piperidinol, 4-chloro-1-(4-fluorophenyl)-1-butanone, a non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate), a high-boiling point solvent (e.g., toluene (B28343) or xylene), and a catalytic amount of potassium iodide.

  • Procedure:

    • Combine 4-(4-methylphenyl)-4-piperidinol, 4-chloro-1-(4-fluorophenyl)-1-butanone, the base, and potassium iodide in the solvent.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude Moperone free base.

    • Purify the crude product by column chromatography or recrystallization.

Step 4: Formation of this compound

  • Materials: Moperone (free base), hydrochloric acid (in a suitable solvent, e.g., ethereal HCl or isopropanolic HCl), diethyl ether or other non-polar solvent for precipitation.

  • Procedure:

    • Dissolve the purified Moperone free base in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Slowly add a solution of hydrochloric acid in a solvent until precipitation is complete.

    • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a crystalline solid.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the reported in vitro binding affinities (Ki values) of Moperone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
Dopamine D20.7 - 1.9[7]
Dopamine D30.1 - 1.0[7]
Serotonin 5-HT2A52[7]

Data sourced from the Psychoactive Drug Screening Program (PDSP) Ki Database.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound in humans is not extensively published in readily accessible literature. However, general characteristics of butyrophenones can be inferred. They are typically well-absorbed orally and undergo hepatic metabolism, primarily through the cytochrome P450 system.[8] The half-life of Moperone is generally sufficient for once or twice-daily dosing.[8]

Experimental Workflows

Receptor Binding Assay (General Protocol)

The determination of Ki values is typically performed using competitive radioligand binding assays. The following is a generalized workflow.

Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes with a radioligand and varying concentrations of Moperone Prep->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of the bound fraction Separate->Quantify Analyze Analyze data to determine IC50 (concentration of Moperone that inhibits 50% of radioligand binding) Quantify->Analyze Calculate Calculate Ki from IC50 using the Cheng-Prusoff equation Analyze->Calculate

Workflow for a competitive radioligand binding assay.
Characterization Workflow

The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques.

Synthesis Synthesized Moperone HCl NMR NMR Spectroscopy (1H, 13C, 19F) - Structural confirmation Synthesis->NMR MS Mass Spectrometry - Molecular weight confirmation Synthesis->MS HPLC HPLC - Purity assessment Synthesis->HPLC FTIR FT-IR Spectroscopy - Functional group identification Synthesis->FTIR Final Confirmed Structure and Purity NMR->Final MS->Final HPLC->Final FTIR->Final

Analytical workflow for Moperone HCl characterization.

Conclusion

This compound is a testament to the structured and serendipitous nature of mid-20th-century pharmaceutical research. As a potent D2/D3 antagonist, it represents a significant member of the butyrophenone class of antipsychotics. While detailed, publicly available data on its synthesis and pharmacokinetics are limited, this whitepaper provides a consolidated overview based on existing knowledge of Moperone and its chemical class. Further research into its clinical application and a more detailed elucidation of its pharmacokinetic profile would be beneficial for the scientific community.

References

Moperone Hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Moperone (B24204) Hydrochloride

This technical guide provides a comprehensive overview of Moperone Hydrochloride, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, molecular structure, pharmacological properties, and mechanism of action.

Chemical and Physical Properties

This compound is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class.[1]

PropertyValueReference
CAS Number 3871-82-7[2][3][4]
Molecular Formula C22H27ClFNO2[2]
Molecular Weight 391.9 g/mol [2]
IUPAC Name 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloride[2]
Synonyms Moperone HCl, Luvatren, Moperone chlorohydrate[2]
Canonical SMILES Cl.O=C(C1=CC=C(F)C=C1)CCCN2CCC(O)(C3=CC=C(C=C3)C)CC2[3]
InChIKey RJTOSFZZYBCYTM-UHFFFAOYSA-N[3]
Appearance Crystalline solid[4]
Melting Point 216-218 °C (for hydrochloride)[4]
UV max 246.5 nm (ε 12200)[4]

Molecular Structure

The molecular structure of this compound is characterized by a butyrophenone core linked to a piperidine (B6355638) ring.

Pharmacological Profile

This compound is an antipsychotic agent with a multi-receptor antagonist profile.[1][5] Its therapeutic effects are primarily attributed to its interaction with dopaminergic and serotonergic systems in the central nervous system.[1][6]

Receptor Binding Affinity

The binding affinities of moperone to various neurotransmitter receptors are summarized below.

ReceptorBinding Affinity (Ki)Reference
Dopamine (B1211576) D20.7 - 1.9 nM[7]
Dopamine D30.1 - 1.0 nM[7]
Dopamine D427 nM[5]
Serotonin (B10506) 5-HT2A52 nM[7]
Acetylcholinesterase (AChE)120 µM (inhibitor)[5]
Histamine H1794 nM (IC50, inverse agonist)[5]
Mechanism of Action

This compound functions as a potent antagonist at dopamine D2 receptors.[6] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By blocking D2 receptors, this compound reduces this excessive dopaminergic activity, leading to the alleviation of psychotic symptoms.[6]

Additionally, this compound exhibits antagonism at serotonin 5-HT2A receptors.[1] The interplay between the dopamine and serotonin systems is complex, and modulation of serotonin receptors can contribute to the overall therapeutic effects and side-effect profile of the medication.[6] It also has a high binding affinity for sigma receptors.[7]

Moperone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopaminergic Neuron Dopamine Dopamine presynaptic->Dopamine release D2_receptor Dopamine D2 Receptor downstream Downstream Signaling (Reduced Psychotic Symptoms) D2_receptor->downstream activates Serotonin_receptor Serotonin 5-HT2A Receptor Moperone This compound Moperone->D2_receptor antagonizes Moperone->Serotonin_receptor antagonizes Dopamine->D2_receptor binds Serotonin Serotonin

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of Moperone

The preparation of moperone has been described by Janssen et al.[4] A general workflow for the synthesis of butyrophenone antipsychotics like moperone typically involves the alkylation of a substituted piperidine with a fluorobutyrophenone (B13424257) derivative.

Synthesis_Workflow start Starting Materials: - 4-hydroxy-4-(4-methylphenyl)piperidine - 4-chloro-4'-fluorobutyrophenone reaction Alkylation Reaction (e.g., in the presence of a base like Na2CO3 and a solvent like DMF) start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., crystallization) workup->purification product Moperone Base purification->product hcl_salt Conversion to Hydrochloride Salt (e.g., reaction with HCl in a suitable solvent) product->hcl_salt final_product This compound hcl_salt->final_product

Caption: General synthesis workflow for this compound.

Note: Detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not extensively available in the public domain. The provided workflow is a general representation based on synthetic routes for similar butyrophenone compounds.

Clinical Use and Status

Moperone has been marketed in Japan for the treatment of schizophrenia.[7] As a typical antipsychotic, its use may be associated with extrapyramidal side effects due to the potent D2 receptor blockade.[6] While it has been used clinically, extensive recent clinical trial data is not as readily available as for newer atypical antipsychotics.

References

Pharmacological Profile of Moperone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Primarily indicated for the management of schizophrenia, its therapeutic effects are principally mediated through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetic properties. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development. Due to the limited availability of detailed public data for this specific agent, some information is supplemented with general knowledge of butyrophenone antipsychotics, which is duly noted.

Introduction

This compound is a first-generation antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders.[1][2] As a member of the butyrophenone chemical class, it shares structural and functional similarities with other well-known antipsychotics like haloperidol.[2] Its primary mechanism of action involves the blockade of dopamine D2 receptors, which is a cornerstone of the dopamine hypothesis of schizophrenia.[3][4] This guide aims to consolidate the existing pharmacological data on this compound to facilitate further research and development.

Mechanism of Action

The principal mechanism of action of this compound is its antagonist activity at dopamine D2 receptors.[3][4] Overactivity in mesolimbic dopamine pathways is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] By blocking these D2 receptors, this compound attenuates the downstream signaling cascades initiated by dopamine, leading to a reduction in psychotic symptoms.[3]

Moperone also exhibits affinity for other neurotransmitter receptors, including dopamine D3 and serotonin (B10506) 5-HT2A receptors, which may contribute to its overall therapeutic profile and side effects.[3]

Pharmacodynamics: Receptor Binding Profile

The in vitro binding affinity of Moperone for various neurotransmitter receptors has been characterized to elucidate its pharmacodynamic profile. The available data, primarily Ki values representing the inhibition constant, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor Ki (nM) Receptor Class
Dopamine D20.7 - 1.9Dopamine Receptor
Dopamine D30.1 - 1.0Dopamine Receptor
Serotonin 5-HT2A52Serotonin Receptor
Data sourced from Wikipedia, which cites the PDSP Ki Database.[3]

Functional Activity

Signaling Pathways

The primary therapeutic effect of this compound stems from its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o).

Dopamine D2 Receptor Signaling Pathway

Under normal physiological conditions, the binding of dopamine to the D2 receptor activates the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Moperone, as a D2 receptor antagonist, blocks the binding of dopamine. This prevents the activation of the Gαi/o protein, thereby disinhibiting adenylyl cyclase. The resulting increase in cAMP production and subsequent PKA activation can influence gene expression and neuronal function.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Moperone Moperone HCl Moperone->D2R Binds & Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Phosphorylates

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is generally characteristic of butyrophenone antipsychotics.[5] However, specific quantitative data for Moperone in humans are sparse in publicly available literature.

Parameter Value Description
Route of Administration OralTypically administered as tablets.[2]
Absorption Absorbed from the gastrointestinal tract.Specific bioavailability data in humans is not readily available.
Metabolism HepaticPrimarily metabolized by the Cytochrome P450 (CYP) enzyme system.[2][3]
Elimination RenalThe drug and its metabolites are excreted primarily through the kidneys.[3]
Half-life Allows for once or twice-daily dosing.Specific half-life values in humans are not consistently reported.[3]
Plasma Protein Binding Expected to be high.Specific percentage is not readily available. Butyrophenones generally exhibit high plasma protein binding.[5]

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely published. However, the following sections describe generalized methodologies commonly employed for characterizing compounds with similar pharmacological targets.

Dopamine D2 Receptor Radioligand Binding Assay

This type of assay is used to determine the binding affinity (Ki) of a test compound for the D2 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human dopamine D2 receptors.

  • Radioligand: e.g., [³H]-Spiperone or [³H]-Raclopride.

  • Test compound: this compound.

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: A constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membrane preparation in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes D2 Receptor-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation Moperone Moperone HCl (Varying Concentrations) Moperone->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 2: General workflow for a radioligand binding assay to determine receptor affinity.

In Vitro Metabolism Study using Human Liver Microsomes

This assay helps to identify the primary metabolic pathways and the CYP450 enzymes involved in the metabolism of a drug.

Objective: To characterize the in vitro metabolism of this compound.

Materials:

  • Human liver microsomes.

  • This compound.

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Incubation buffer.

  • Analytical instrumentation (e.g., LC-MS/MS).

Methodology:

  • Incubation: this compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).

  • Sample Preparation: Samples are processed (e.g., centrifugation) to remove proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound (Moperone) and the formation of metabolites over time.

  • Enzyme Identification (optional): The assay can be repeated with specific CYP450 inhibitors or recombinant CYP enzymes to identify the specific isoforms responsible for metabolism.

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_results Results Moperone Moperone HCl Incubate Incubate at 37°C Moperone->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate NADPH NADPH System NADPH->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Disappearance Parent Compound Disappearance Analyze->Disappearance Formation Metabolite Formation Analyze->Formation

Figure 3: General workflow for an in vitro metabolism study using human liver microsomes.

Drug Interactions

This compound has the potential for several drug-drug interactions. Co-administration with other central nervous system depressants, such as benzodiazepines or alcohol, can lead to additive sedative effects.[2] As it is metabolized by the CYP450 system, inhibitors or inducers of these enzymes can alter the plasma concentrations of Moperone, potentially affecting its efficacy and safety.[2]

Conclusion

This compound is a butyrophenone antipsychotic with a primary mechanism of action as a dopamine D2 receptor antagonist. It also demonstrates affinity for D3 and 5-HT2A receptors. While its clinical use is established for schizophrenia, detailed public data on its quantitative pharmacological and pharmacokinetic properties are limited. This guide provides a consolidation of the available information and outlines standard experimental approaches for its characterization. Further research is warranted to more comprehensively define its receptor interaction profile, functional activity, and human pharmacokinetic parameters to better inform its clinical use and guide future drug development efforts.

References

Moperone Hydrochloride's Antagonism of the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class, primarily exerts its therapeutic effects through the antagonism of the dopamine (B1211576) D2 receptor. This technical guide offers a comprehensive analysis of the core pharmacology of Moperone, with a specific focus on its interaction with the D2 receptor. This document synthesizes available quantitative data, outlines detailed experimental protocols for evaluating D2 receptor antagonism, and provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Moperone is a first-generation antipsychotic medication that has been utilized in the management of schizophrenia.[1] In line with other butyrophenone antipsychotics, its principal mechanism of action involves the blockade of dopamine D2 receptors within the central nervous system.[1][2] The positive symptoms of schizophrenia, such as hallucinations and delusions, are strongly associated with the hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway.[1] this compound mitigates this excessive dopaminergic signaling by acting as a D2 receptor antagonist.[1][2] This guide is intended to be a technical resource, offering a consolidated overview of the data and methodologies pertinent to Moperone's antagonism of the D2 receptor for professionals in research and drug development.

Pharmacological Profile of this compound

This compound is a potent antagonist at the dopamine D2 receptor, a characteristic defined by its high binding affinity and significant in vivo receptor occupancy at clinically administered doses.

Quantitative Data

The following table provides a summary of the available quantitative data regarding the interaction of Moperone with the dopamine D2 receptor.

ParameterValueReceptor/SystemMethod
Binding Affinity (Ki) 0.7–1.9 nMHuman Dopamine D2 ReceptorRadioligand Binding Assay[3]
In Vivo Receptor Occupancy >70%Human Brain (Striatum)Positron Emission Tomography (PET) with [11C]-raclopride[4]

Note: While data on binding affinity and in vivo occupancy are available, specific IC50 or EC50 values from functional assays (e.g., cAMP, β-arrestin) for this compound were not identified in the reviewed literature.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), instigates cellular responses through two primary signaling cascades: the canonical G protein-dependent pathway and the non-canonical β-arrestin pathway. As an antagonist, Moperone inhibits the dopamine-induced activation of these pathways.

G Protein-Dependent Signaling

The D2 receptor demonstrates preferential coupling to the Gi/o family of G proteins.[5] Agonist binding, for instance by dopamine, leads to the inhibition of the enzyme adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Additionally, the Gβγ subunits can modulate the activity of other downstream effectors, including various ion channels.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Moperone Moperone Moperone->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream Phosphorylates Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Moperone Moperone Moperone->D2R Blocks GRK GRK D2R->GRK Recruits D2R_P Phosphorylated D2 Receptor GRK->D2R Phosphorylates BetaArrestin β-Arrestin D2R_P->BetaArrestin Recruits Complex D2R-β-Arrestin Complex D2R_P->Complex BetaArrestin->Complex MAPK_Cascade MAPK Cascade Complex->MAPK_Cascade Activates Downstream Downstream Cellular Effects MAPK_Cascade->Downstream Regulates Binding_Assay_Workflow start Start prep Prepare D2 Receptor Membranes start->prep setup Set up 96-well plate: - Buffer - Moperone/Controls - [3H]-Spiperone - Membranes prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Fluid & Count Radioactivity wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

References

Butyrophenone Class Antipsychotics: A Technical Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research on butyrophenone (B1668137) class antipsychotics. It covers their core mechanism of action, structure-activity relationships, clinical efficacy, and detailed experimental protocols. The information is presented to facilitate advanced research and drug development in the field of neuropsychopharmacology.

Core Concepts: Mechanism of Action

The primary mechanism of action of butyrophenone antipsychotics is the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their therapeutic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Many butyrophenones also exhibit affinity for other receptors, including serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype, which may contribute to their efficacy against negative symptoms and reduce the incidence of extrapyramidal side effects (EPS).[2] The varying affinities for these and other receptors like alpha-adrenergic and histamine (B1213489) H1 receptors contribute to the unique clinical profile of each drug within this class.

Quantitative Data: Receptor Binding Affinities and Clinical Efficacy

The following tables summarize key quantitative data for prominent butyrophenone antipsychotics, providing a comparative view of their pharmacological profiles and clinical effectiveness.

Table 1: Receptor Binding Affinities (Ki values in nM) of Butyrophenone Antipsychotics

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Reference(s)
Haloperidol (B65202)0.756.81[3]
BenperidolHigh (not specified)-[4]
Droperidol---
TrifluperidolHigh (not specified)-[5]
Spiperone-High (not specified)[6]

Table 2: Clinical Efficacy of Haloperidol in Schizophrenia (PANSS Score Reduction)

StudyDurationHaloperidol DoseBaseline PANSS (Mean)Change from Baseline (Mean)Placebo Change from Baseline (Mean)p-valueReference(s)
Kane et al. (2002)4 weeks10 mg/day~95Statistically significant improvement-<0.05[7]
Joy et al. (2006)196 weeks5-20 mg/day~70Gradual and persistent improvement-0.006[8]
Peuskens et al. (1998)Endpoint---20.9 (Risperidone) vs -14.3 (Haloperidol)-<0.001[9]
Babin et al. (2011)12-14 days--Clinically significant improvement--[10][11][12]

PANSS: Positive and Negative Syndrome Scale. A larger negative change indicates greater improvement.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the research and development of butyrophenone antipsychotics.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[13][14]

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D2 receptor radioligand.

  • Test Compounds: Butyrophenone derivatives or other compounds to be tested.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., unlabeled haloperidol or sulpiride).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the D2 receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following reaction tubes in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

      • Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Add the receptor membranes to each well.

    • Add the test compounds or non-specific binding control.

    • Initiate the binding reaction by adding the radioligand.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to butyrophenone research.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Therapeutic_Effects Therapeutic Effects (Antipsychotic Action) Gene_Expression->Therapeutic_Effects Leads to

Caption: Dopamine D2 Receptor Signaling Pathway and Butyrophenone Antagonism.

Serotonin_5HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Butyrophenone Butyrophenone (atypical action) Butyrophenone->HT2AR Blocks Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Downstream_Effects Modulation of Dopamine Release Ca_Release->Downstream_Effects Contributes to PKC->Downstream_Effects Leads to

Caption: Serotonin 5-HT2A Receptor Signaling and Butyrophenone Modulation.

Experimental_Workflow_Radioligand_Binding prep 1. Receptor Membrane Preparation setup 2. Assay Setup (Total, Non-specific, Test Compound) prep->setup incubation 3. Incubation (Reaching Equilibrium) setup->incubation filtration 4. Filtration & Washing (Separation of Bound/Free Ligand) incubation->filtration counting 5. Scintillation Counting (Quantify Radioactivity) filtration->counting analysis 6. Data Analysis (IC50 and Ki Determination) counting->analysis result Result: Binding Affinity (Ki) analysis->result

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Preclinical Safety and Toxicology Profile of Moperone Hydrochloride: A Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Moperone Hydrochloride

This compound is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class, which also includes the well-known drug Haloperidol[1]. It is primarily indicated for the treatment of schizophrenia and other psychotic disorders[1]. Developed in the mid-20th century, its use has been more common in certain regions, and it is not as widely prescribed as newer-generation antipsychotics[1].

Chemical and Physical Properties
  • Chemical Formula: C₂₂H₂₆FNO₂[2]

  • Molecular Weight: 355.45 g/mol [2]

  • CAS Number: 1050-79-9[2]

  • Synonyms: Methylperidol, Luvatren[3][4]

Pharmacodynamics and Mechanism of Action

The primary therapeutic effect of Moperone is achieved through its potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway[1][5]. This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions[1]. Moperone also exhibits a high affinity for dopamine D3 receptors[3]. Its interaction with other neurotransmitter systems, such as serotonin (B10506) and norepinephrine (B1679862) receptors, is also noted, which may contribute to its overall therapeutic and side-effect profile[1][5].

Receptor Binding Profile

While specific preclinical studies detailing the full receptor binding profile are scarce, available data indicates antagonism at the following receptors:

  • Dopamine D₂: Kᵢ of 0.7–1.9 nM[3]

  • Dopamine D₃: Kᵢ of 0.1–1 nM[3]

  • Serotonin 5-HT₂A: Kᵢ of 52 nM[3]

The antagonism of D2 receptors is central to its antipsychotic effects, but also contributes to the risk of extrapyramidal symptoms (EPS)[1][5].

Signaling Pathway

The mechanism of action primarily involves the blockade of the G-protein coupled dopamine D2 receptor, which inhibits the adenylyl cyclase signaling cascade.

cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron Dopa Dopamine D2R Dopamine D2 Receptor Dopa->D2R Binds Mop Moperone Mop->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Response Reduced Dopaminergic Neurotransmission cAMP->Response

Caption: Moperone's antagonism of the D2 receptor.

General Preclinical Toxicology Assessment Framework

In the absence of specific data for Moperone, this section outlines the standard battery of preclinical toxicology studies required for regulatory submissions, such as an Investigational New Drug (IND) application[6][7]. These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for human trials, and establish safety parameters for clinical monitoring[8][9][10].

Standard Experimental Workflow

A typical preclinical toxicology program follows a tiered approach, starting with acute studies and progressing to longer-term repeated-dose studies.

cluster_workflow Preclinical Toxicology Workflow DoseRange Dose Range-Finding (Acute Toxicity / MTD) RepeatDose Repeated-Dose Toxicity (Subchronic/Chronic) DoseRange->RepeatDose Sets Dose Levels IND IND Submission RepeatDose->IND SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) SafetyPharm->IND Genotox Genotoxicity (Ames, Micronucleus) Genotox->IND ReproTox Reproductive & Developmental Toxicity ReproTox->IND

Caption: Standard preclinical toxicology workflow for drug development.

Specific Areas of Toxicological Evaluation (Hypothetical for Moperone)

The following sections describe the types of studies that this compound would have undergone. The potential findings are inferred from the known pharmacology of the butyrophenone class.

Acute Toxicity
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity after a single administration[6].

  • Methodology:

    • Species: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog)[9].

    • Route of Administration: The intended clinical route (oral for Moperone) and often an intravenous route to ensure systemic exposure.

    • Dose Levels: A range of escalating doses.

    • Endpoints: Clinical signs, body weight changes, mortality, and gross pathology at necropsy.

  • Expected Data (Not Available): LD50 values for relevant species and routes.

Repeated-Dose Toxicity (Subchronic and Chronic)
  • Objective: To characterize the toxicological profile of Moperone following repeated administration over various durations (e.g., 28 days, 90 days, 6-9 months)[9].

  • Methodology:

    • Species: Rodent and non-rodent.

    • Dose Levels: Typically a control group and three dose levels (low, mid, high), based on MTD data. The high dose is expected to produce some toxicity, while the low dose aims to be the No-Observed-Adverse-Effect-Level (NOAEL)[8].

    • Endpoints: Comprehensive monitoring, including clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of all major organs.

  • Potential Findings for Butyrophenones: Prolactin elevation due to dopamine antagonism, potential for liver enzyme induction, and CNS-related effects like sedation or catalepsy at high doses.

Safety Pharmacology
  • Objective: To investigate potential adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems[6].

  • Methodology:

    • Cardiovascular: hERG assay to assess potential for QT interval prolongation, and in vivo cardiovascular studies in a non-rodent species (e.g., dog) monitoring blood pressure, heart rate, and ECG.

    • Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

    • Respiratory: Evaluation of respiratory rate and function in rodents.

Genotoxicity
  • Objective: To assess the potential for Moperone to cause damage to genetic material[11].

  • Methodology: A standard battery of tests is required:

    • A test for gene mutation in bacteria (e.g., Ames test)[8].

    • An in vitro cytogenetic test for chromosomal damage (e.g., chromosomal aberration assay in human lymphocytes) or an in vitro mouse lymphoma assay[8].

    • An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test)[8][12].

  • Note: While some studies have examined the genotoxicity of other antipsychotics, with some showing dose-dependent effects, no specific data for Moperone is available[13].

Reproductive and Developmental Toxicity
  • Objective: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development[8].

  • Methodology: A series of studies are conducted:

    • Fertility and Early Embryonic Development: Dosing in male and female rats before and during mating and through implantation[14].

    • Embryo-Fetal Development: Dosing in pregnant rats and rabbits during the period of organogenesis[14].

    • Pre- and Postnatal Development: Dosing in pregnant rats from implantation through lactation to assess effects on offspring[14].

  • Potential Findings for Butyrophenones: Due to their effects on the endocrine system (prolactin), antipsychotics can sometimes impact estrous cycles and fertility, but are not typically considered major teratogens[14][15].

Conclusion

While this compound has a defined mechanism of action as a dopamine D2 receptor antagonist, a detailed public record of its preclinical safety and toxicology is lacking. The information presented here is based on the general principles of toxicology and the known characteristics of the butyrophenone class of antipsychotics. For drug development professionals, this highlights the challenge of assessing older compounds and reinforces the necessity of the comprehensive, standardized preclinical safety evaluation programs that are now a global regulatory requirement. Any new development or re-evaluation of Moperone or its analogs would necessitate conducting a full suite of modern, GLP-compliant toxicology studies.

References

In Vitro Characterization of Moperone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moperone hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic efficacy in managing psychotic disorders is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. A thorough in vitro characterization is crucial for understanding its pharmacological profile, mechanism of action, and potential off-target effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its physicochemical properties, receptor binding affinities, and detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Physicochemical Properties

This compound is the hydrochloride salt of Moperone. Its fundamental physicochemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₇ClFNO₂[1]
Molecular Weight 391.9 g/mol
CAS Number 3871-82-7[1]
Appearance Solid powder[2]
logP (Octanol/Water) 4.081 (Calculated)[3]
Water Solubility log₁₀WS: -4.35 (mol/L) (Calculated)[3]

In Vitro Pharmacology: Receptor Binding Affinity

This compound's antipsychotic activity is primarily mediated through its antagonist activity at dopamine (B1211576) D₂ receptors.[4][5] It also exhibits significant affinity for other receptors, contributing to its overall pharmacological profile. The binding affinities (Ki) of Moperone for key neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.

Receptor TargetKi (nM)Reference
Dopamine D₂ 0.7–1.9[6]
Dopamine D₃ 0.1–1[6]
Serotonin 5-HT₂A 52[6]
Sigma Receptor High Affinity[6]

Key Experimental Protocols

Dopamine D₂ Receptor Binding Assay ([³H]-Spiperone Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D₂ receptor using [³H]-Spiperone, a potent D₂ antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D₂ receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D₂ receptors

  • Cell culture medium and reagents

  • [³H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • This compound

  • Haloperidol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Harvest Harvest D2-expressing cells Homogenize Homogenize in ice-cold buffer Harvest->Homogenize Centrifuge1 Centrifuge at low speed Homogenize->Centrifuge1 Supernatant1 Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at high speed Supernatant1->Centrifuge2 Pellet Resuspend pellet (membrane prep) Centrifuge2->Pellet Incubate Incubate membrane prep with [3H]-Spiperone and Moperone HCl Pellet->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound ligand Filter->Wash Scintillation Add scintillation cocktail Wash->Scintillation Count Quantify radioactivity Scintillation->Count Analyze Calculate Ki value Count->Analyze

Figure 1. Workflow for Dopamine D₂ Receptor Binding Assay.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human dopamine D₂ receptor to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane preparation) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of Haloperidol (final concentration ~10 µM).

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of varying concentrations of this compound.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials and add scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Functional Assay: cAMP Measurement for D₂ Receptor Antagonism

This protocol outlines a functional assay to characterize the antagonist activity of this compound at the dopamine D₂ receptor by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production.

Objective: To determine the potency (IC₅₀) of this compound in antagonizing dopamine-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D₂ receptor

  • Cell culture medium and reagents

  • Dopamine (agonist)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Plate reader compatible with the chosen cAMP assay kit

Workflow Diagram:

G Seed Seed D2-expressing cells in a 96-well plate Preincubate Pre-incubate cells with Moperone HCl Seed->Preincubate Stimulate Stimulate with Dopamine and Forskolin Preincubate->Stimulate Incubate Incubate to allow for cAMP production Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Detect Detect cAMP levels using assay kit Lyse->Detect Analyze Analyze data and determine IC50 Detect->Analyze

Figure 2. Workflow for cAMP Functional Assay.

Procedure:

  • Cell Seeding:

    • Seed CHO-K1 cells expressing the human dopamine D₂ receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of dopamine (typically the EC₈₀ for inhibition of cAMP) and a fixed concentration of forskolin to all wells except the negative control.

    • Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Signaling Pathway

This compound's primary mechanism of action involves the blockade of the dopamine D₂ receptor, a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.[8] This antagonism prevents the downstream signaling cascade initiated by dopamine.

G cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates Moperone Moperone HCl Moperone->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., gene transcription, ion channel regulation) PKA->CellularResponse Phosphorylates

Figure 3. this compound's Antagonism of the Dopamine D₂ Receptor Signaling Pathway.

Conclusion

The in vitro characterization of this compound reveals its high affinity and antagonist activity at the dopamine D₂ receptor, which is consistent with its classification as a typical antipsychotic. Its interactions with other receptors, such as D₃ and 5-HT₂A, likely contribute to its overall therapeutic and side-effect profile. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and understanding of this compound's pharmacological properties, aiding in the development of new and improved antipsychotic therapies.

References

Moperone Hydrochloride: A Technical Overview of its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system.[1] Understanding the receptor binding affinity profile of Moperone is crucial for elucidating its mechanism of action, predicting its potential therapeutic efficacy, and anticipating its side-effect profile. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, detailed experimental methodologies for its characterization, and a visual representation of its primary signaling pathways.

While comprehensive binding data for this compound is limited in publicly accessible databases, this guide utilizes data from its close structural analog, Melperone Hydrochloride. The two compounds differ only by the substitution on the piperidine (B6355638) ring (a p-tolyl group in Moperone versus a methyl group in Melperone), making Melperone's binding profile a relevant and valuable proxy for understanding the activity of Moperone.

Receptor Binding Affinity Profile

The following table summarizes the in vitro binding affinities (Ki values) of Melperone Hydrochloride, a close structural analog of this compound, for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.[2][3]

Receptor SubtypeKi (nM)
Dopaminergic
Dopamine (B1211576) D2180[4]
Serotonergic
Serotonin (B10506) 5-HT1A2200[4]
Serotonin 5-HT1D3400[4]
Serotonin 5-HT2A102[4]
Serotonin 5-HT2C2100[4]
Adrenergic
α1-Adrenergic180[4]
α2-Adrenergic150[4]
Histaminergic
Histamine H1580[4]
Muscarinic
Muscarinic (non-selective)>10000[4]

Note: Data presented is for Melperone Hydrochloride, a close structural analog of this compound.

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand (e.g., this compound) and its receptor. The following is a generalized protocol for a competitive radioligand binding assay.

Membrane Preparation
  • Tissue/Cell Source: Tissues from specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) or cultured cells expressing the receptor of interest are used.

  • Homogenization: The tissue or cells are homogenized in a cold buffer solution containing protease inhibitors to prevent protein degradation.

  • Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membranes, which contain the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts of receptor are used in each assay.

Competitive Binding Assay
  • Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand (a radioactively labeled compound known to bind to the target receptor) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

Detection and Data Analysis
  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the canonical signaling pathways affected by Moperone's antagonist activity.

D2_Antagonist_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Moperone Moperone Moperone->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity Downstream ↓ Downstream Signaling

Dopamine D2 Receptor Antagonist Signaling Pathway

FiveHT2A_Antagonist_Pathway Serotonin Serotonin (5-HT) FiveHT2A_R 5-HT2A Receptor Serotonin->FiveHT2A_R Activates Moperone Moperone Moperone->FiveHT2A_R Blocks Gq_protein Gq/11 Protein FiveHT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 ↓ IP3 DAG ↓ DAG Ca_release ↓ Ca²⁺ Release PKC ↓ PKC Activity

References

Methodological & Application

Moperone Hydrochloride: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of compounds.[1] It is primarily recognized for its antagonist activity at dopamine (B1211576) D2 receptors, a key target in the treatment of psychosis.[1] Additionally, Moperone exhibits affinity for other receptors, including dopamine D3, serotonin (B10506) 5-HT2A, and sigma-1 receptors, contributing to its complex pharmacological profile. These application notes provide detailed protocols for the preparation of this compound solutions and their use in common in vitro assays to characterize its activity at these key targets.

Chemical Properties and Storage

PropertyValueSource
Chemical Name 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloridePubChem
Molecular Formula C₂₂H₂₇ClFNO₂PubChem
Molecular Weight 391.9 g/mol PubChem
Appearance Solid powderMedKoo Biosciences[2]
Storage Store at -20°C for long-term stability.MedKoo Biosciences[2]

Solubility and Solution Preparation

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Butyrophenones generally exhibit good solubility in DMSO.[3][5] This is the recommended solvent for preparing high-concentration stock solutions.

  • Ethanol: Some butyrophenones are soluble in ethanol.[5]

  • Aqueous Buffers (e.g., PBS): this compound is expected to have low solubility in aqueous solutions.[3][6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.919 mg of this compound (Molecular Weight = 391.9 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is expected to be stable for several months.

Protocol 2: Preparation of Working Solutions in Assay Buffer

Important Considerations:

  • The final concentration of DMSO in the in vitro assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity.

  • Prepare working solutions fresh on the day of the experiment.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate sterile assay buffer (e.g., PBS, DMEM, or specific binding buffer) to achieve the desired final concentrations for your experiment.

  • Mixing: Gently vortex or pipette up and down to ensure thorough mixing of the working solutions.

Experimental Protocols

Moperone's primary pharmacological activity is as an antagonist at dopamine D2 receptors. It also interacts with sigma-1 receptors. The following are representative protocols for assessing the activity of this compound at these targets.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand

  • This compound working solutions

  • Non-specific binding control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM Haloperidol)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding control.

    • Competitive Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D2 receptor activation.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

  • D2 receptor agonist (e.g., Quinpirole or Dopamine)

  • Forskolin (to stimulate cAMP production)

  • This compound working solutions

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation:

    • Remove the culture medium.

    • Add this compound working solutions at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add the D2 receptor agonist (at a concentration that gives a submaximal response, e.g., EC₈₀) and Forskolin to the wells.

  • Incubation: Incubate the plate for a time sufficient to allow for a robust cAMP response (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for the inhibition of the agonist response.

Protocol 5: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor)

  • Radioligand: [³H]-(+)-Pentazocine or another suitable sigma-1 receptor ligand

  • This compound working solutions

  • Non-specific binding control: A high concentration of a known sigma-1 receptor ligand (e.g., 10 µM Haloperidol)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

The procedure is analogous to the Dopamine D2 Receptor Radioligand Binding Assay (Protocol 3), with the substitution of sigma-1 receptor-containing membranes and the appropriate radioligand and non-specific binding control.

Data Presentation

Table 1: Reported Binding Affinities (Ki) of Moperone

ReceptorKi (nM)Source
Dopamine D20.7 - 1.9Wikipedia[7]
Dopamine D30.1 - 1Wikipedia[7]
Serotonin 5-HT2A52Wikipedia[7]
Sigma-1High AffinityWikipedia[7]

Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation, and assay buffer composition).

Visualizations

Signaling Pathways

Moperone_D2_Signaling Moperone Moperone Hydrochloride D2R Dopamine D2 Receptor Moperone->D2R Antagonist Gi Gi/o Protein D2R->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream Moperone_Sigma1_Signaling Moperone Moperone Hydrochloride S1R Sigma-1 Receptor Moperone->S1R Binds IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Cellular_Processes Modulation of Cellular Processes Ca_cyto->Cellular_Processes experimental_workflow cluster_prep Solution Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) prep_working Prepare Working Solutions in Assay Buffer (Protocol 2) prep_stock->prep_working binding_assay Radioligand Binding Assay (Protocols 3 & 5) prep_working->binding_assay functional_assay Functional Assay (cAMP) (Protocol 4) prep_working->functional_assay calc_ki Calculate Ki from IC₅₀ binding_assay->calc_ki calc_ic50 Determine IC₅₀ functional_assay->calc_ic50

References

Moperone Hydrochloride: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation of Moperone Hydrochloride dosages in in vivo studies, drawing upon its mechanism of action, available toxicological data of related compounds, and established principles of antipsychotic drug administration in preclinical animal models. Detailed protocols for common administration routes are also included.

Introduction to this compound

This compound is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3] By blocking these receptors, Moperone reduces the excessive dopaminergic activity associated with psychosis.[1][3] It also exhibits some affinity for serotonin (B10506) receptors, which may contribute to its overall therapeutic profile.[3] Moperone is metabolized in the liver, primarily by the cytochrome P450 enzyme system, and its metabolites are excreted through the kidneys.[3]

Dosage Calculation for In Vivo Studies

The calculation of an appropriate dose for in vivo studies with this compound requires careful consideration of its therapeutic target engagement, pharmacokinetic properties, and toxicity profile. Due to the limited availability of specific in vivo efficacy and comprehensive toxicity data for this compound, a dosing strategy can be formulated by referencing data from structurally related butyrophenones, such as haloperidol (B65202), and by applying established principles of preclinical antipsychotic dosing.

Key Considerations for Dosage Selection
  • Receptor Occupancy: For antipsychotics, achieving a certain level of D2 receptor occupancy is crucial for efficacy. Studies with other antipsychotics suggest that a therapeutic effect is typically observed when 60-80% of D2 receptors are occupied.

  • Animal Metabolism: Rodents metabolize many drugs, including antipsychotics, at a significantly faster rate than humans. This often necessitates the use of higher doses or more frequent administration to maintain therapeutic drug levels.

  • Toxicity: The dose should be well below the toxic threshold. In the absence of specific LD50 data for this compound, data from related butyrophenones can be used to estimate a safe upper limit.

Estimated Dosage Range

Based on data from the structurally similar butyrophenone, haloperidol, a starting point for single-dose efficacy studies in rats could be in the range of 0.05 to 0.2 mg/kg for subcutaneous or intraperitoneal administration. This range is derived from studies showing that doses of 0.04-0.08 mg/kg of haloperidol achieve clinically relevant D2 receptor occupancy in rats. The antidopaminergic effects of butyrophenones can be long-lasting in rats, which should be considered when designing chronic studies.[4][5]

It is imperative to conduct a dose-response study to determine the optimal effective dose for the specific animal model and behavioral paradigm being used.

Quantitative Data Summary

The following tables summarize available toxicity data for a related butyrophenone compound. Note: This data is not for this compound and should be used as an estimation for initial study design.

Table 1: Estimated Acute Toxicity of a Related Butyrophenone (4'-fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride) in Rodents [6]

Animal ModelAdministration RouteLD50 (mg/kg)
RatOral241
RatIntraperitoneal84
RatIntravenous40
MouseOral179

Experimental Protocols

Prior to any in vivo administration, this compound should be appropriately formulated. The choice of vehicle will depend on the administration route and the solubility of the compound. Common vehicles for in vivo studies include sterile saline, phosphate-buffered saline (PBS), or a suspension in a vehicle such as 0.5% methylcellulose. It is recommended to perform small-scale solubility tests to determine the most suitable vehicle.

Protocol for Oral Gavage in Rats

This protocol is for the administration of this compound directly into the stomach.

Materials:

  • This compound solution/suspension

  • Appropriately sized oral gavage needle (e.g., 18-20 gauge, flexible or rigid with a ball tip)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the volume of the dose to be administered. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.

  • Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus (pre-measured to the level of the xiphoid process), slowly administer the this compound formulation.

  • Withdrawal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Observe the animal for at least 10-15 minutes post-administration for any signs of distress, such as difficulty breathing or regurgitation.

Protocol for Subcutaneous Injection in Mice

This protocol is for the administration of this compound into the subcutaneous space.

Materials:

  • This compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The recommended maximum volume for a single subcutaneous injection site in mice is typically 100-200 µL.

  • Restraint: Securely restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.

  • Injection Site: Lift a fold of skin on the back, slightly caudal to the scruff, to create a "tent."

  • Needle Insertion: Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.

  • Administration: Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, slowly inject the this compound solution. A small bleb will form under the skin.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site, such as swelling or irritation.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for in vivo studies.

Moperone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Moperone Moperone HCl D2R Dopamine D2 Receptor Moperone->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gαi/o Protein D2R->G_protein Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Regulation) PKA->Downstream Altered Phosphorylation Beta_arrestin->Downstream Modulates Signaling Antipsychotic_Effect Antipsychotic Effect Downstream->Antipsychotic_Effect

Caption: this compound's mechanism of action as a D2 receptor antagonist.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Literature Review & Dosage Estimation A2 Protocol Development & Ethical Approval A1->A2 A3 Moperone HCl Formulation (Vehicle Selection & Solubility Testing) A2->A3 B3 Moperone HCl Administration (e.g., Oral Gavage, SC Injection) A3->B3 B1 Animal Acclimatization B2 Baseline Behavioral Testing (Optional) B1->B2 B2->B3 B4 Post-Dosing Behavioral Assessment (e.g., Locomotor Activity, Prepulse Inhibition) B3->B4 C1 Data Collection & Collation B4->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3 C4 Conclusion & Future Directions C3->C4

Caption: A generalized workflow for conducting in vivo studies with this compound.

References

Application Notes and Protocols for Moperone Hydrochloride in Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone (B24204) hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[1][2] Additionally, moperone exhibits affinity for dopamine D3 and serotonin (B10506) 5-HT2A receptors.[3] Understanding the relationship between the dose of Moperone Hydrochloride, its concentration in the central nervous system, and the extent to which it binds to its target receptors is crucial for optimizing therapeutic strategies and minimizing side effects. Receptor occupancy (RO) studies are essential in drug development to establish this pharmacokinetic/pharmacodynamic (PK/PD) relationship.

These application notes provide an overview of the protocols for conducting receptor occupancy studies with this compound, focusing on its primary targets: the dopamine D2 and serotonin 5-HT2A receptors.

Mechanism of Action and Target Receptors

Moperone acts as an antagonist at D2 and 5-HT2A receptors, meaning it blocks the binding of the endogenous neurotransmitters, dopamine and serotonin, respectively. This blockade modulates downstream signaling pathways believed to be dysregulated in psychotic disorders.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by Moperone interferes with the Gαi-coupled signaling cascade. This pathway, when activated by dopamine, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, Moperone can prevent these downstream effects.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o D2R->Gi Activates Moperone Moperone HCl Moperone->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Cellular Response PKA->CellularResponse Phosphorylates Targets

Diagram 1: Dopamine D2 Receptor Signaling Pathway Antagonized by Moperone.
Serotonin 5-HT2A Receptor Signaling Pathway

Moperone's antagonism at the 5-HT2A receptor impacts the Gαq-coupled signaling pathway. Activation of this receptor by serotonin typically stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC). Moperone's blockade of the 5-HT2A receptor inhibits this cascade.

HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2A_R Serotonin 5-HT2A Receptor Serotonin->HT2A_R Binds Gq Gαq HT2A_R->Gq Activates Moperone Moperone HCl Moperone->HT2A_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Modulation of Cellular Response PKC->CellularResponse Phosphorylates Targets

Diagram 2: Serotonin 5-HT2A Receptor Signaling Pathway Antagonized by Moperone.

Quantitative Data

The following table summarizes the in vitro binding affinities (Ki) of Moperone for its primary target receptors. Ki is the inhibition constant and represents the concentration of a drug that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

ReceptorBinding Affinity (Ki) in nMReference
Dopamine D20.7 - 1.9[3]
Dopamine D30.1 - 1[3]
Serotonin 5-HT2A52[3]

Note: In vivo receptor occupancy data for this compound is not extensively available in public literature. The protocols outlined below can be used to generate such data, which would typically be presented as the percentage of receptors occupied at given doses or plasma concentrations of Moperone.

Experimental Protocols

Receptor occupancy of this compound can be determined using several methods, including in vivo positron emission tomography (PET) and ex vivo autoradiography. In vitro competition binding assays are fundamental for determining binding affinity.

Experimental Workflow Overview

The general workflow for conducting a receptor occupancy study involves several key stages, from animal preparation to data analysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_ro_assay Receptor Occupancy Assay cluster_analysis Data Analysis animal_model Select Animal Model (e.g., rat, mouse) acclimatization Acclimatization animal_model->acclimatization dose_prep Prepare Moperone HCl Doses & Vehicle acclimatization->dose_prep administration Administer Moperone HCl (e.g., i.p., s.c., p.o.) dose_prep->administration assay_choice Choose Assay: In Vivo PET or Ex Vivo Autoradiography administration->assay_choice pet_scan In Vivo PET Scan with Radioligand assay_choice->pet_scan In Vivo ex_vivo_proc Ex Vivo Tissue Harvesting & Sectioning assay_choice->ex_vivo_proc Ex Vivo imaging_analysis Image Acquisition & Quantification pet_scan->imaging_analysis autorad Ex Vivo Autoradiography with Radioligand ex_vivo_proc->autorad autorad->imaging_analysis occupancy_calc Calculate Percent Receptor Occupancy imaging_analysis->occupancy_calc pk_pd_model PK/PD Modeling occupancy_calc->pk_pd_model

Diagram 3: General Experimental Workflow for a Receptor Occupancy Study.
Protocol 1: In Vivo D2/5-HT2A Receptor Occupancy using Positron Emission Tomography (PET)

This protocol describes a non-invasive method to quantify receptor occupancy in the living brain.

1. Objective: To determine the dose-dependent occupancy of dopamine D2 and serotonin 5-HT2A receptors by this compound in a living animal model.

2. Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Animal model (e.g., non-human primate, rat)

  • PET scanner

  • Radioligands:

    • For D2 receptors: [¹¹C]raclopride

    • For 5-HT2A receptors: [¹¹C]N-methylspiperone ([¹¹C]NMSP) or a more selective ligand if available.

  • Anesthesia (e.g., isoflurane)

  • Arterial line catheter for blood sampling (optional, for full kinetic modeling)

3. Procedure:

  • Baseline Scan: Anesthetize the animal and position it in the PET scanner. Perform a baseline PET scan following the intravenous injection of the radioligand ([¹¹C]raclopride or [¹¹C]NMSP) to determine the baseline receptor density.

  • Drug Administration: Administer a single dose of this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined time before the second PET scan. A range of doses should be tested in different cohorts of animals to establish a dose-occupancy curve.

  • Post-Dosing Scan: At the time of expected peak plasma concentration of Moperone, perform a second PET scan with the same radioligand.

  • Image Acquisition and Analysis:

    • Reconstruct PET images and co-register them with an anatomical MRI or a template for region of interest (ROI) delineation (e.g., striatum for D2, cortex for 5-HT2A).

    • Calculate the binding potential (BP_ND) for each ROI in both the baseline and post-dosing scans.

  • Calculation of Receptor Occupancy:

    • Receptor Occupancy (%) = [ (BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline ] * 100

Protocol 2: Ex Vivo D2/5-HT2A Receptor Occupancy using Autoradiography

This is an end-point measurement technique that determines receptor occupancy in brain tissue after in vivo drug administration.

1. Objective: To measure the occupancy of D2 and 5-HT2A receptors in specific brain regions following systemic administration of this compound.

2. Materials:

  • This compound

  • Vehicle

  • Animal model (e.g., rat, mouse)

  • Radioligands:

    • For D2 receptors: [³H]raclopride or [³H]spiperone

    • For 5-HT2A receptors: [³H]ketanserin or [³H]MDL 100,907

  • Cryostat

  • Microscope slides

  • Incubation buffers

  • Phosphor imaging plates or film

  • Image analysis software

3. Procedure:

  • Drug Administration: Administer this compound at various doses to different groups of animals. Include a vehicle-treated control group.

  • Tissue Harvesting: At the time of expected peak brain concentration of Moperone, euthanize the animals and rapidly dissect the brains. Freeze the brains immediately (e.g., in isopentane (B150273) cooled with dry ice).

  • Cryosectioning: Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat and thaw-mount them onto microscope slides.

  • Autoradiographic Binding:

    • Incubate the brain sections with a solution containing the appropriate radioligand at a concentration near its Kd.

    • To determine non-specific binding, incubate a parallel set of sections with the radioligand plus a high concentration of a competing non-labeled ligand (e.g., unlabeled raclopride (B1662589) for D2, unlabeled ketanserin (B1673593) for 5-HT2A).

    • Wash the sections in cold buffer to remove unbound radioligand and then dry them.

  • Imaging: Expose the slides to phosphor imaging plates or autoradiographic film.

  • Data Analysis:

    • Quantify the radioactivity in specific brain regions (e.g., striatum, cortex) using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding in the vehicle-treated group.

  • Calculation of Receptor Occupancy:

    • Receptor Occupancy (%) = [ (Specific Binding_vehicle - Specific Binding_drug-treated) / Specific Binding_vehicle ] * 100

Protocol 3: In Vitro Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for D2 and 5-HT2A receptors.

1. Objective: To determine the Ki of this compound for D2 and 5-HT2A receptors using membranes from cells expressing these receptors or from brain tissue.

2. Materials:

  • This compound

  • Receptor source: Membranes from cells stably expressing human D2 or 5-HT2A receptors, or rodent brain tissue homogenates (e.g., striatum for D2, cortex for 5-HT2A).

  • Radioligands (as in Protocol 2).

  • Competing non-labeled ligands for non-specific binding determination.

  • Assay buffer.

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and fluid.

3. Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and receptor membranes.

    • Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a competing non-labeled ligand.

    • Competitive Binding: Radioligand, receptor membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with cold buffer.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of Moperone to generate a competition curve.

    • Determine the IC50 value (the concentration of Moperone that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The protocols described provide a framework for the comprehensive evaluation of this compound's interaction with its primary target receptors. By determining both its binding affinity and in vivo receptor occupancy, researchers can gain a deeper understanding of its pharmacological profile. This knowledge is essential for guiding clinical dose selection to achieve optimal therapeutic efficacy while minimizing the risk of mechanism-based side effects. The provided diagrams of the signaling pathways and experimental workflow serve to visually conceptualize the experimental design and the biological context of Moperone's action.

References

Moperone Hydrochloride Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone hydrochloride is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class. It primarily functions as a dopamine (B1211576) D2 receptor antagonist, making it a subject of interest in preclinical research for psychotic disorders.[1] These application notes provide detailed protocols for the administration of this compound in common animal models—mice, rats, and rabbits—via oral, intravenous, intraperitoneal, and subcutaneous routes. Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, data for Haloperidol (B65202), a structurally and functionally similar butyrophenone, is provided as a reference. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage and pharmacokinetics for their specific experimental conditions.

Data Presentation: Pharmacokinetic Parameters of a Representative Butyrophenone (Haloperidol)

The following tables summarize key pharmacokinetic parameters for Haloperidol in rats and rabbits to serve as a general guide for studies involving this compound.

Table 1: Pharmacokinetic Parameters of Haloperidol in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)Half-life (t½) (h)Animal Model
Oral2.0~15-20~1-260-65[2]~1.5[3]Sprague-Dawley Rat
Intravenous0.5 - 2.5Not ApplicableNot Applicable100~1.5[3]Rat

Table 2: Pharmacokinetic Parameters of Haloperidol in Rabbits

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)Half-life (t½) (h)Animal Model
Subcutaneous (Implant)0.6 (implant)~2.3 (at 14 days)Not ApplicableNot ReportedNot ReportedRabbit

Note: The data for subcutaneous administration in rabbits is from a study using a long-term implant and may not be representative of a bolus injection.[1][4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Moperone, as a D2 receptor antagonist, blocks the binding of dopamine to its receptor. This action inhibits the Gαi/o-coupled signaling cascade, leading to a decrease in the inhibition of adenylyl cyclase, which in turn affects the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).

Moperone_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylates Targets Moperone Moperone HCl Moperone->D2R Blocks

Dopamine D2 Receptor Antagonism by this compound.
General Experimental Workflow for Pharmacokinetic Studies

This workflow outlines the key steps in a typical pharmacokinetic study following the administration of this compound to animal models.

PK_Workflow start Start animal_prep Animal Acclimation & Preparation start->animal_prep dose_prep Moperone HCl Formulation animal_prep->dose_prep administration Drug Administration (Oral, IV, IP, SC) dose_prep->administration sampling Blood Sample Collection (Serial Time Points) administration->sampling analysis Plasma/Serum Separation & Drug Quantification (e.g., LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, Bioavailability) analysis->pk_analysis end End pk_analysis->end

General workflow for a pharmacokinetic study in animal models.

Experimental Protocols

Important Considerations Before Starting:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Use aseptic techniques for all parenteral injections.

  • The vehicle for this compound should be sterile and non-irritating. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like a small percentage of DMSO or Tween 80, with the final concentration of the organic solvent kept to a minimum. The stability of this compound in the chosen vehicle should be confirmed.

  • Dosages should be calculated based on the most recent body weight of the animal.

  • The suggested dosages below are based on studies with other butyrophenones and should be optimized for this compound in pilot studies.

Oral Administration (PO)

Animal Models: Mouse, Rat, Rabbit

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend it in the chosen vehicle to the desired concentration. Ensure the solution is homogenous. For suspensions, vortex thoroughly before each administration.

  • Animal Restraint:

    • Mouse/Rat: Gently restrain the animal, ensuring a firm grip on the scruff of the neck to prevent head movement.

    • Rabbit: Wrap the rabbit securely in a towel to immobilize its legs and body.

  • Administration:

    • Measure the correct volume of the dosing solution into a syringe fitted with an appropriately sized gavage needle.

    • Gently insert the gavage needle into the side of the animal's mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as choking or difficulty breathing.

    • Return the animal to its cage and monitor for any adverse effects.

Suggested Dosage Range (for initial studies): 0.2 - 2.5 mg/kg.[5][6]

Intravenous Administration (IV)

Animal Models: Mouse (tail vein), Rat (tail vein), Rabbit (marginal ear vein)

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 27-30G for mice/rats, 25-27G for rabbits)

  • Restraining device (e.g., rodent restrainer, rabbit restrainer)

  • Heat lamp or warm water to dilate the vein.

Protocol:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, injectable vehicle.

    • Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Animal Preparation and Restraint:

    • Place the animal in an appropriate restraining device.

    • Warm the tail (for mice and rats) or ear (for rabbits) using a heat lamp or by immersing in warm water to cause vasodilation.

  • Administration:

    • Swab the injection site with 70% ethanol.

    • Insert the needle into the vein at a shallow angle. A "flash" of blood in the needle hub confirms correct placement.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor.

Suggested Dosage Range (for initial studies): 0.1 - 1.0 mg/kg.

Intraperitoneal Administration (IP)

Animal Models: Mouse, Rat

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 25-27G)

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution or suspension of this compound in the chosen vehicle.

  • Animal Restraint:

    • Manually restrain the mouse or rat, exposing the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Administration:

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.

    • Inject the solution.

    • Withdraw the needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of pain or distress.

Suggested Dosage Range (for initial studies): 0.2 - 2.0 mg/kg.[7][8]

Subcutaneous Administration (SC)

Animal Models: Mouse, Rat, Rabbit

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 25-27G)

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution or suspension of this compound.

  • Animal Restraint:

    • Manually restrain the animal.

  • Administration:

    • Lift a fold of skin in the interscapular region (between the shoulder blades).

    • Insert the needle into the base of the "tent" of skin, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor the injection site for any signs of irritation or inflammation.

Suggested Dosage Range (for initial studies): 0.25 - 1.2 mg/kg.[9][10][11]

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. Researchers should rely on their own expertise and institutional guidelines when designing and conducting animal experiments.

References

Application Notes and Protocols: Solubility of Moperone Hydrochloride in DMSO versus Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comparative solubility analysis and dissolution protocols for Moperone Hydrochloride in Dimethyl Sulfoxide (B87167) (DMSO) and Ethanol (B145695).

Introduction

This compound is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Its therapeutic effects are primarily attributed to its action as a dopamine (B1211576) D2 receptor antagonist.[1][2] The formulation of this compound for in vitro and in vivo studies necessitates a clear understanding of its solubility in common organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are frequently employed as solvents in preclinical drug development for creating stock solutions and formulations for administration. This document provides a detailed comparison of the solubility of this compound in these two solvents, along with standardized protocols for its dissolution to ensure experimental consistency and accuracy.

Data Presentation: Solubility of this compound

The solubility of this compound in DMSO and ethanol has been determined to be comparable. The following table summarizes the available quantitative data for easy reference and comparison.

Solvent Solubility Molar Concentration (approx.) *
Dimethyl Sulfoxide (DMSO)~20 mg/mL~56.2 mM
Ethanol~20 mg/mL~56.2 mM

*Note: The approximate molar concentration is calculated based on the molecular weight of Moperone (not the hydrochloride salt) which is 355.4 g/mol .

Experimental Protocols

The following protocols outline the standard operating procedures for the dissolution of this compound in DMSO and ethanol to prepare stock solutions.

Materials and Equipment
  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.5% purity

  • Absolute Ethanol (EtOH), ≥99.5% purity

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

  • Sterile polypropylene (B1209903) or glass vials

  • Calibrated micropipettes

Protocol for Preparation of a 20 mg/mL this compound Stock Solution
  • Weighing: Accurately weigh 20 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of the desired solvent (DMSO or Ethanol) to the vial containing the this compound powder.

  • Dissolution:

    • Vortexing: Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate initial dissolution.

    • Sonication: If any particulate matter remains, place the vial in a sonicator water bath for 5-10 minutes at room temperature. Intermittently vortex the vial to aid in complete solubilization.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Storage: Store the resulting stock solution at -20°C for short-term storage or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualization of Key Processes

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_result Result A Weigh Moperone HCl B Add Solvent (DMSO or Ethanol) A->B C Vortex B->C D Sonicate C->D E Visual Inspection for Clarity D->E F Filter (0.22 µm) E->F G Analyze Supernatant (e.g., HPLC) F->G H Determine Concentration G->H

Workflow for Solubility Determination
Simplified Signaling Pathway of Moperone

Moperone primarily acts as an antagonist of the Dopamine D2 receptor. This interaction is central to its antipsychotic effects.

G Moperone Moperone D2R Dopamine D2 Receptor Moperone->D2R Antagonizes Downstream Downstream Signaling (e.g., cAMP modulation) D2R->Downstream Inhibits Dopamine Dopamine Dopamine->D2R Activates Effect Antipsychotic Effect Downstream->Effect

Moperone's Primary Signaling Action

References

Moperone Hydrochloride: Application Notes and Protocols for Investigating Dopamine Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors within the central nervous system.[1][2] This property makes this compound a valuable pharmacological tool for researchers investigating dopamine signaling pathways, particularly in the context of neuropsychiatric disorders such as schizophrenia, where dysregulated dopaminergic neurotransmission is implicated.[1][2] Moperone also exhibits some affinity for other neurotransmitter receptors, including serotonin (B10506) and norepinephrine (B1679862) receptors, which may contribute to its overall pharmacological profile.[1]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its receptor binding profile, detailed protocols for key in vitro and in vivo experiments, and visualizations of its role in dopamine signaling.

Data Presentation: Receptor Binding Affinity of this compound

The following table summarizes the receptor binding affinities (Ki values) of this compound for key dopamine and serotonin receptors. Lower Ki values are indicative of higher binding affinity.

Disclaimer: Specific experimental Ki values for this compound are not consistently available in publicly accessible literature. The following data is a representative compilation based on the known pharmacology of butyrophenones and should be empirically determined for specific experimental conditions.

Receptor SubtypeLigandKi (nM) - Representative Values
Dopamine D2This compound1 - 10
Dopamine D1This compound> 1000
Serotonin 5-HT2AThis compound50 - 200
Serotonin 5-HT1AThis compound> 500

Experimental Protocols

In Vitro Radioligand Binding Assay: Determining Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • This compound

  • Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM Haloperidol)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer.

    • Dilute the cell membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding determinator.

      • 25 µL of this compound at various concentrations (or vehicle for total and non-specific binding).

      • 50 µL of diluted cell membranes.

      • 50 µL of radioligand solution.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: cAMP Measurement

This protocol describes a functional assay to assess the antagonist effect of this compound on dopamine D2 receptor-mediated inhibition of cyclic AMP (cAMP) production.

Materials:

  • This compound

  • Cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

  • Dopamine or a D2 receptor agonist (e.g., Quinpirole)

  • Forskolin (to stimulate adenylate cyclase)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture the D2 receptor-expressing cells in appropriate medium.

    • Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 15-30 minutes.

  • Receptor Stimulation:

    • Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 concentration of dopamine) in the presence of a sub-maximal concentration of forsklin.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression analysis.

In Vivo Microdialysis: Measuring Dopamine Release

This protocol provides a general framework for using in vivo microdialysis to investigate the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving animal (e.g., a rat).

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Anesthesia

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a period of time (e.g., 60-90 minutes).

  • Drug Administration:

    • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

  • Sample Collection and Analysis:

    • Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours post-drug administration.

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the change in dopamine levels over time to visualize the effect of this compound.

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Packaging D2_Autoreceptor D2 Autoreceptor Dopamine->D2_Autoreceptor Negative Feedback Synaptic_Vesicle Synaptic_Vesicle VMAT2->Synaptic_Vesicle Storage Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release Dopamine_in_Cleft Dopamine Synaptic_Vesicle->Dopamine_in_Cleft D2_Autoreceptor->Synaptic_Vesicle Inhibits Release D2_Receptor D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation Downstream_Effects Downstream Signaling & Cellular Response PKA->Downstream_Effects Modulates Dopamine_in_Cleft->D2_Receptor Moperone Moperone Hydrochloride Moperone->D2_Receptor Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Radioligand Binding Assay (Determine Ki for D2, 5-HT2A, etc.) Functional_Assay cAMP Functional Assay (Determine IC50 for D2 antagonism) Binding_Assay->Functional_Assay Confirm Functional Antagonism Microdialysis In Vivo Microdialysis (Measure Dopamine Release) Functional_Assay->Microdialysis Behavioral_Studies Behavioral Models (e.g., Locomotor Activity) Microdialysis->Behavioral_Studies Correlate Neurochemical and Behavioral Effects Data_Analysis Data Analysis and Interpretation Behavioral_Studies->Data_Analysis Start Hypothesis: Moperone modulates dopamine signaling Start->Binding_Assay Conclusion Conclusion on Moperone's Role in Dopamine Pathways Data_Analysis->Conclusion

References

Experimental Design for Moperone Hydrochloride in Behavioral Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moperone Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2] This action is believed to underlie its efficacy in treating psychotic disorders such as schizophrenia by reducing excessive dopaminergic activity in the mesolimbic pathway.[2] Moperone also exhibits affinity for D3 and D4 dopamine receptors, as well as histamine (B1213489) H1 receptors, and to a lesser extent, serotonin (B10506) (5-HT2A) receptors.[3] Understanding the in vivo behavioral effects of this compound is crucial for its preclinical development and for elucidating its therapeutic and potential side-effect profile.

These application notes provide a detailed framework for the experimental design of this compound evaluation in common behavioral models relevant to antipsychotic drug screening. Due to a lack of publicly available preclinical behavioral data specifically for this compound, representative data from a closely related and well-studied butyrophenone, haloperidol (B65202), is used for illustrative purposes. Haloperidol shares a primary D2 receptor antagonist mechanism with Moperone.

Key Behavioral Assays for Antipsychotic Evaluation

The following protocols describe standard behavioral assays to assess the antipsychotic potential and extrapyramidal side-effect liability of this compound.

Spontaneous Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents. A reduction in locomotor activity is a characteristic effect of D2 receptor antagonists and can be indicative of sedative effects or antipsychotic-like activity.

Experimental Protocol:

  • Animals: Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week prior to testing.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm for rats) equipped with infrared beams or a video-tracking system to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline with a small amount of a solubilizing agent if necessary). Prepare a range of doses to establish a dose-response curve.

  • Procedure:

    • Habituate each animal to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • After a specified pretreatment time (e.g., 30-60 minutes), place the animal in the center of the open-field arena.

    • Record locomotor activity for a set duration, typically 30 to 60 minutes.

    • Clean the arena thoroughly between each animal to eliminate olfactory cues.

  • Data Analysis: Analyze the collected data (e.g., total distance traveled, number of line crossings) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Data Presentation (Illustrative Data with Haloperidol):

Treatment GroupDose (mg/kg, i.p.)Mean Distance Traveled (cm) ± SEM% Inhibition of Locomotion
Vehicle-1500 ± 1200%
Haloperidol0.11150 ± 10023.3%
Haloperidol0.3750 ± 8050.0%
Haloperidol1.0300 ± 5080.0%
Catalepsy Assessment (Bar Test)

Objective: To evaluate the propensity of this compound to induce catalepsy, a behavioral state of immobility and failure to correct an externally imposed posture. This test is a widely used preclinical model to predict the likelihood of extrapyramidal side effects (EPS) in humans.

Experimental Protocol:

  • Animals: Male Wistar rats (200-250 g) are typically used.

  • Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a height of 9 cm above a flat surface.

  • Drug Preparation: Prepare this compound as described for the locomotor activity test.

  • Procedure:

    • Administer this compound or vehicle.

    • At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

    • Measure the time (in seconds) it takes for the animal to remove both forepaws from the bar. This is the cataleptic latency.

    • A cut-off time (e.g., 180 seconds) is typically set, at which point the animal is returned to its home cage.

  • Data Analysis: Analyze the cataleptic latency at each time point and for each dose using appropriate statistical methods. The dose that produces catalepsy in 50% of the animals (ED50) can be calculated.

Data Presentation (Illustrative Data with Haloperidol):

Treatment GroupDose (mg/kg, i.p.)Mean Cataleptic Latency (seconds) at 60 min ± SEM
Vehicle-5 ± 2
Haloperidol0.130 ± 8
Haloperidol0.2595 ± 15
Haloperidol0.5170 ± 10
Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic efficacy of this compound. The CAR test is highly predictive of the clinical efficacy of antipsychotic drugs. It measures the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Experimental Protocol:

  • Animals: Male Wistar rats (250-300 g).

  • Apparatus: A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

  • Procedure:

    • Training:

      • Place a rat in one compartment of the shuttle box.

      • Present the CS for a set duration (e.g., 10 seconds).

      • If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

      • If the rat does not move, the US (foot shock) is delivered through the grid floor, concurrently with the CS, until the rat escapes to the other compartment. This is an escape response.

      • Repeat this procedure for a set number of trials per day until the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance).

    • Testing:

      • Once a stable baseline is achieved, administer this compound or vehicle before the test session.

      • Conduct the test session in the same manner as the training sessions.

      • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: Analyze the percentage of avoidance responses for each treatment group. A selective suppression of avoidance responding without a significant increase in escape failures is indicative of antipsychotic-like activity.

Signaling Pathway and Experimental Workflow Diagrams

Moperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Activates Response Behavioral Response (e.g., Psychosis) Signaling->Response Leads to Moperone Moperone HCl Moperone->D2R Antagonizes

Caption: Moperone's primary mechanism of action.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Vehicle/Drug Administration Animal_Acclimatization->Dosing Drug_Preparation Moperone HCl Formulation Drug_Preparation->Dosing Behavioral_Test Behavioral Assay (Locomotion, Catalepsy, CAR) Dosing->Behavioral_Test Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Dose_Response Dose-Response Curve Generation Statistical_Analysis->Dose_Response Interpretation Interpretation of Results Dose_Response->Interpretation

Caption: General workflow for behavioral experiments.

Conclusion

The experimental designs and protocols outlined provide a robust framework for the preclinical behavioral characterization of this compound. By employing assays such as spontaneous locomotor activity, catalepsy assessment, and conditioned avoidance response, researchers can effectively evaluate its antipsychotic potential and extrapyramidal side-effect liability. The provided illustrative data, using haloperidol as a proxy, serves as a guide for expected outcomes and data presentation. These systematic approaches are essential for advancing the understanding and development of this compound as a potential therapeutic agent.

References

Sourcing and Application of Research-Grade Moperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: Moperone Hydrochloride Synonyms: 4'-fluoro-4-(4-hydroxy-4-p-tolylpiperidino)butyrophenone hydrochloride; Luvatren; Methylperidol CAS Number: 3871-82-7 (Hydrochloride salt); 1050-79-9 (Free base) Molecular Formula: C₂₂H₂₇ClFNO₂ Molecular Weight: 407.9 g/mol

Moperone is a typical antipsychotic of the butyrophenone (B1668137) class, known for its antagonist activity at dopamine (B1211576) D2-like receptors.[1] Its use in research is primarily focused on studies related to schizophrenia, psychosis, and dopaminergic signaling pathways.

Sourcing and Availability

Procuring research-grade this compound can be challenging due to limited commercial stock. Researchers should anticipate the need for custom synthesis, which may involve significant lead times.

Potential Suppliers for "Moperone" (CAS 1050-79-9) or its Hydrochloride salt:

  • Cayman Chemical: Offers Moperone (Item No. 21968) for research purposes.

  • MedKoo Biosciences: Lists Moperone (CAS 1050-79-9) but notes it is not currently in stock and may be available through custom synthesis with a minimum order quantity and a lead time of 2 to 4 months.[2]

  • US Bio: Lists Moperone (CAS 1050-79-9) with "Highly Purified" grade.

Note: Availability can change. It is crucial to contact suppliers directly to confirm stock, purity, and lead times. For this compound, custom synthesis is a likely route of acquisition. Several companies, such as Keystone Bioanalytical and Strem Chemicals, offer custom synthesis services for pharmaceutical compounds.[3][4]

Physicochemical and Pharmacological Data

The following tables summarize the key properties of Moperone, the free base form of this compound. This data is essential for preparing stock solutions and designing experiments.

Table 1: Physicochemical Properties of Moperone

PropertyValueSource
CAS Number 1050-79-9MedKoo Biosciences[2], US Bio
Molecular Formula C₂₂H₂₆FNO₂MedKoo Biosciences[2], US Bio
Molecular Weight 355.45 g/mol MedKoo Biosciences[2], US Bio
Appearance Pale Yellow SolidUS Bio
Melting Point 118-119°CUS Bio
Solubility Slightly soluble in chloroform (B151607) and ethyl acetate.Cayman Chemical, US Bio
Storage Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C. Store dry and in the dark.MedKoo Biosciences[2], US Bio

Table 2: Pharmacological Profile of Moperone

TargetAssay TypeValueSource
Dopamine D₂ Receptor (human) Functional Antagonism (Ki)0.7 nMCayman Chemical
Dopamine D₃ Receptor (human) Functional Antagonism (Ki)14 nMCayman Chemical
Dopamine D₄ Receptor (human) Functional Antagonism (Ki)27 nMCayman Chemical
Histamine H₁ Receptor (human) Inverse Agonist (IC₅₀)794 nMCayman Chemical
Acetylcholinesterase (AChE) Inhibition (Ki)120 µMCayman Chemical

Signaling Pathway and Mechanism of Action

Moperone's primary mechanism of action is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[1] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Moperone prevents the inhibitory action of dopamine on adenylyl cyclase, thereby modulating downstream signaling cascades.

Moperone_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Moperone Moperone Hydrochloride Moperone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing human D2 receptors (e.g., from HEK293-D2 cells) start->prep_membranes prep_solutions Prepare assay buffer, radioligand (e.g., [³H]Spiperone), and serial dilutions of Moperone HCl prep_membranes->prep_solutions incubation Incubate membranes, radioligand, and Moperone HCl (or vehicle) at specified temperature and time prep_solutions->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters with ice-cold assay buffer to remove non-specific binding filtration->wash scintillation Place filters in scintillation vials with scintillation cocktail and quantify radioactivity wash->scintillation analysis Analyze data: Plot % inhibition vs. Moperone concentration to determine IC₅₀, then calculate Ki scintillation->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Moperone Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Moperone Hydrochloride in physiological buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in physiological buffers important?

This compound is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class.[1][2] Its stability in physiological buffers is a critical parameter for in vitro experiments, preclinical studies, and formulation development. Understanding how the compound behaves in environments that mimic physiological conditions (e.g., blood, intestinal fluid) is essential for ensuring the accuracy and reproducibility of experimental results and for developing stable pharmaceutical dosage forms.

Q2: What are the typical physiological buffers used for stability testing of this compound?

Commonly used physiological buffers for stability studies include:

  • Phosphate-Buffered Saline (PBS): Typically at pH 7.4 to mimic the pH of blood.

  • Simulated Gastric Fluid (SGF): With a low pH (typically around 1.2) to simulate the stomach environment.[3][4][5][6][7]

  • Simulated Intestinal Fluid (SIF): With a pH of around 6.8 to mimic the conditions in the small intestine.[3][4][5][6][7][8][9][10]

The choice of buffer depends on the specific application and the biological compartment being modeled.

Q3: How is the stability of this compound assessed in these buffers?

The stability is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves incubating a solution of this compound in the chosen buffer under controlled conditions (e.g., temperature) and analyzing samples at various time points. The concentration of the parent drug is monitored over time to determine the rate of degradation.

Q4: What are the potential degradation pathways for this compound?

As a butyrophenone, this compound may be susceptible to degradation under certain conditions. While specific degradation products for Moperone are not extensively documented in publicly available literature, related butyrophenones like Haloperidol have shown susceptibility to hydrolysis in acidic and alkaline environments.[11] Therefore, hydrolytic degradation is a potential pathway to investigate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability assessment of this compound using HPLC.

HPLC Analysis Issues

Problem: Peak Splitting

  • Possible Causes:

    • Co-elution of Degradation Products: A degradation product may have a very similar retention time to the parent Moperone peak.

    • Column Overload: Injecting too concentrated a sample.

    • Poor Column Condition: Voids or contamination in the stationary phase.[12][13]

    • Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too different from the mobile phase.[14][15]

  • Solutions:

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between Moperone and any degradation products.

    • Reduce Injection Volume/Concentration: Dilute the sample to an appropriate concentration.[13]

    • Column Maintenance: Flush the column with a strong solvent or replace it if it's old or damaged.[14]

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[14][15]

Problem: Baseline Drift

  • Possible Causes:

    • Mobile Phase Issues: Changes in mobile phase composition due to evaporation or inadequate mixing. Contamination of mobile phase components.[16][17][18]

    • Temperature Fluctuations: Inconsistent column or mobile phase temperature.[16][17]

    • Detector Instability: The detector lamp may be aging or the flow cell could be contaminated.

  • Solutions:

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[17]

    • Use a Column Oven: Maintain a constant column temperature using a column oven.[16]

    • System Maintenance: Regularly check and clean the detector flow cell and replace the lamp if necessary.

Data Presentation

The following table summarizes hypothetical stability data for this compound in different physiological buffers based on typical degradation patterns observed for similar compounds. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Buffer SystempHTemperature (°C)Incubation Time (hours)This compound Remaining (%)
Simulated Gastric Fluid (SGF)1.237285.2
Phosphate-Buffered Saline (PBS)7.4372498.5
Simulated Intestinal Fluid (SIF)6.837895.1

Experimental Protocols

Protocol: Stability Assessment of this compound in Physiological Buffers
  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a final concentration of 1 mg/mL.

  • Incubation in Physiological Buffers:

    • Prepare the desired physiological buffers (SGF, PBS, SIF) according to standard pharmacopeial methods.

    • For each buffer, add a known volume of the this compound stock solution to a larger volume of the pre-warmed buffer (37°C) to achieve a final concentration of, for example, 10 µg/mL.

    • Incubate the solutions in a temperature-controlled environment (e.g., a water bath or incubator) at 37°C.

  • Sample Collection:

    • Withdraw aliquots of the incubation mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • Immediately quench any further degradation by adding an equal volume of a cold, strong solvent (e.g., acetonitrile (B52724) or methanol) and vortexing.

    • Filter the samples through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating RP-HPLC method. A typical method for a butyrophenone might involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile in a gradient elution mode.

    • Monitor the peak area of this compound at a suitable UV wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Stock Prepare Moperone HCl Stock Solution (1 mg/mL) Incubate Incubate at 37°C Stock->Incubate Buffers Prepare Physiological Buffers (SGF, PBS, SIF) Buffers->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench Filter Filter Samples Quench->Filter HPLC HPLC Analysis Filter->HPLC Analyze Calculate % Remaining & Determine Kinetics HPLC->Analyze

Caption: Experimental workflow for assessing this compound stability.

Signaling_Pathway Moperone Moperone D2R Dopamine D2 Receptor Moperone->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Phosphorylation

References

Troubleshooting Moperone Hydrochloride precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Moperone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening and how can I fix it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media, where its solubility is much lower.[1]

Here are the likely causes and solutions:

  • High Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit.

    • Solution: Lower the final working concentration of the compound. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium.[1]

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]

    • Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media. It is also recommended to add the compound dropwise while gently vortexing the media.[1]

  • Low Temperature of Media: The solubility of many compounds, including this compound, decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.[1]

  • High DMSO Concentration: While DMSO is an excellent solvent for initial dissolution, a high final concentration in your culture can be toxic to cells and may not prevent precipitation upon significant dilution.

    • Solution: Keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally below 0.1%.[1]

Q2: My this compound solution looks fine initially, but I see a precipitate forming after a few hours or days in the incubator. What causes this delayed precipitation?

A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.

  • Changes in Media pH: The pH of cell culture media can change over time due to cellular metabolism. This compound, as a weak base, will have its solubility affected by pH changes. A shift to a more basic pH can decrease the solubility of a weakly basic drug.[2]

    • Solution: Ensure your media is adequately buffered. For long-term experiments, consider using a CO2 incubator to maintain a stable pH. Regularly changing the media can also help.

  • Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.

    • Solution: If you suspect an interaction, you could try a different basal media formulation.

  • Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.

    • Solution: Ensure proper humidification of your incubator. For long-term experiments, use low-evaporation lids or seal plates with gas-permeable membranes.

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.

    • Solution: Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Q3: Can I filter out the precipitate from my cell culture media?

A3: It is generally not recommended to filter the media after precipitation has occurred. The precipitate is the compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, leading to unreliable experimental results. It is always better to address the root cause of the precipitation.

Q4: Will the serum in my media help prevent precipitation?

A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to solubilize them. However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum. The binding of drugs to serum proteins can be complex and may also affect the free concentration of the drug available to the cells.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL
Ethanol~20 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~2 mg/mL
WaterSoluble up to 100 mM

Data sourced from commercially available product information sheets.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium under experimental conditions.

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Prepare Serial Dilutions: In a 96-well clear-bottom plate, prepare a 2-fold serial dilution of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). Include a vehicle control (DMSO only).

  • Incubate: Incubate the plate at 37°C in a 5% CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At various time points, visually inspect the wells for any signs of cloudiness or precipitate. You can also examine the wells under a microscope to look for crystalline structures.

  • Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength between 500-600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration.

Protocol 2: Cell Viability Assay using MTT

Objective: To assess the cytotoxic effects of this compound on a chosen cell line (e.g., SH-SY5Y human neuroblastoma cells).

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium (at concentrations below the maximum soluble concentration determined in Protocol 1). Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation Causes cluster_delayed Delayed Precipitation Causes cluster_solutions Solutions start Precipitation Observed issue_time When does it occur? start->issue_time immediate Immediately upon dilution issue_time->immediate Immediately delayed After incubation issue_time->delayed Delayed conc High Final Concentration? immediate->conc dilution Rapid Dilution? immediate->dilution temp Cold Media? immediate->temp ph_shift pH Shift in Media? delayed->ph_shift interaction Interaction with Media Components? delayed->interaction evaporation Media Evaporation? delayed->evaporation solubility_test Determine Max Soluble Conc. conc->solubility_test serial_dilution Use Serial Dilution dilution->serial_dilution warm_media Use Pre-warmed Media temp->warm_media buffer_media Ensure Proper Buffering ph_shift->buffer_media change_media Try Different Media interaction->change_media humidify Humidify Incubator evaporation->humidify

Caption: Troubleshooting workflow for this compound precipitation.

Moperone_Signaling_Pathway This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Moperone This compound D2R Dopamine D2 Receptor Moperone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Moperone->HT2AR Antagonist Dopamine Dopamine Dopamine->D2R Activates Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates Downstream Downstream Signaling (e.g., cAMP, Ca2+) D2R->Downstream Inhibits/Modulates HT2AR->Downstream Modulates Response Cellular Response (Alleviation of Psychotic Symptoms) Downstream->Response

Caption: Simplified signaling pathway for this compound.

Stock_Solution_Workflow Stock and Working Solution Preparation Workflow start Start weigh Weigh Moperone Hydrochloride Powder start->weigh dissolve Dissolve in 100% DMSO to make High-Conc. Stock weigh->dissolve intermediate Prepare Intermediate Dilution in Pre-warmed (37°C) Media dissolve->intermediate dissolve->intermediate e.g., 10 mM stock final Prepare Final Working Solution in Pre-warmed (37°C) Media intermediate->final intermediate->final e.g., 100 µM intermediate add_to_cells Add to Cells final->add_to_cells final->add_to_cells e.g., 1-10 µM final end End add_to_cells->end

Caption: Workflow for preparing this compound solutions.

References

Identifying Moperone Hydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting off-target effects of Moperone Hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class.[1][2][3] Its primary therapeutic effect is attributed to its high-affinity antagonism of the Dopamine D2 receptor.[4]

Q2: What are the known primary off-target interactions of this compound?

Beyond its primary target, this compound exhibits significant affinity for other receptors, including Dopamine D3, Serotonin 5-HT2A, and Sigma-1 receptors. These interactions are considered its primary off-target effects and can contribute to both its therapeutic profile and adverse effects.

Q3: Why am I observing unexpected results in my cell-based assays when using this compound?

Unexpected results can arise from this compound interacting with its off-target receptors present in your experimental system. For example, if your cell line endogenously expresses 5-HT2A or Sigma-1 receptors, this compound could modulate signaling pathways independent of the Dopamine D2 receptor, leading to unforeseen phenotypic changes. It is crucial to characterize the receptor expression profile of your experimental model.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

To dissect the contribution of on-target versus off-target effects, consider the following strategies:

  • Use of selective antagonists: Co-administration of a highly selective antagonist for a suspected off-target receptor (e.g., a selective 5-HT2A antagonist) can help to block the off-target effect and isolate the on-target response.

  • Cell lines with specific receptor knockouts: Utilizing cell lines where the suspected off-target receptor has been knocked out can provide definitive evidence of its involvement in the observed effects.

  • Dose-response curves: Analyzing the dose-response relationship for both on-target and off-target effects can sometimes help differentiate them, as the potency (EC50 or IC50) may differ significantly.

Q5: What are the potential functional consequences of this compound's off-target binding?

  • 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a common feature of atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects compared to purely D2-antagonistic compounds. Functionally, it can modulate downstream signaling cascades, including the inhibition of phospholipase C (PLC) activation.

  • Sigma-1 Receptor Binding: The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6] Its activation can modulate a variety of signaling pathways, including calcium signaling, and has been implicated in neuroprotection and cellular stress responses.[7][8][9]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected change in intracellular calcium levels not correlating with D2 receptor activity. This compound is binding to 5-HT2A receptors, which are Gq-coupled and modulate intracellular calcium via the PLC/IP3 pathway. Alternatively, interaction with Sigma-1 receptors can also influence calcium homeostasis.1. Perform a calcium flux assay in the presence of a selective 5-HT2A antagonist to see if the effect is blocked.2. If available, use a cell line lacking 5-HT2A receptors.3. Investigate the involvement of Sigma-1 receptors by using a selective Sigma-1 receptor ligand to see if it occludes or modulates the effect of Moperone.
Alterations in cell viability or stress response pathways. Binding to the Sigma-1 receptor can modulate cellular stress responses and survival pathways.[7][9]1. Assess markers of cellular stress (e.g., ER stress markers, oxidative stress) in response to Moperone treatment.2. Use a known Sigma-1 receptor agonist or antagonist to determine if similar pathways are affected.3. Consider siRNA-mediated knockdown of the Sigma-1 receptor to confirm its role.
Inconsistent results across different cell lines. Different cell lines have varying expression levels of Moperone's on- and off-targets (D2, D3, 5-HT2A, Sigma-1 receptors).1. Perform qPCR or Western blotting to characterize the receptor expression profile of the cell lines being used.2. Choose cell lines with a well-defined and relevant receptor expression pattern for your research question.3. Consider using recombinant cell lines that stably express only the receptor of interest.

Quantitative Data: this compound Receptor Binding Profile

The following table summarizes the reported binding affinities (Ki values) of this compound for its primary target and key off-targets. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)ClassReference
Dopamine D21.0 - 2.5Primary Target[4]
Dopamine D31.0Off-Target[4]
Serotonin 5-HT2A20 - 50Off-Target[4]
Sigma-110 - 100Off-Target[10]

Note: Ki values can vary between different studies due to variations in experimental conditions.

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a generalized method to determine the binding affinity (Ki) of this compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor by measuring its ability to compete with a specific radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]Spiperone for Dopamine D2/D3 receptors).[11]

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Cell membranes (typically 10-50 µg of protein per well).

    • This compound at various concentrations.

    • Radiolabeled ligand at a fixed concentration (usually at or below its Kd value).

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of Moperone.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each Moperone concentration.

    • Plot the specific binding as a percentage of the control (no Moperone) against the log concentration of Moperone.

    • Determine the IC50 value (the concentration of Moperone that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Flux Assay for Functional Characterization of 5-HT2A Receptor Antagonism

This protocol measures changes in intracellular calcium concentration to assess the functional antagonism of this compound at the Gq-coupled 5-HT2A receptor.

Objective: To determine if this compound can inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.

Materials:

  • Cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • 5-HT2A receptor agonist (e.g., Serotonin or a selective agonist like TCB-2).

  • This compound stock solution.

  • A fluorescence plate reader with injection capabilities.

  • 96-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[12]

  • Compound Addition:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add this compound at various concentrations to the respective wells and incubate for a specific period (e.g., 15-30 minutes) to allow for receptor binding.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the 5-HT2A agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Screening cluster_1 Functional Validation cluster_2 Confirmation Hypothesis Hypothesis: Unexpected experimental result with Moperone HCl Receptor_Profiling Broad Receptor Panel Screening (e.g., Radioligand Binding Assays) Hypothesis->Receptor_Profiling Identify_Hits Identify High-Affinity Off-Targets (e.g., 5-HT2A, Sigma-1) Receptor_Profiling->Identify_Hits Functional_Assay Functional Assays (e.g., Calcium Flux, Signaling Pathway Analysis) Identify_Hits->Functional_Assay Confirmation Confirmation in Relevant Model System (e.g., Primary Neurons, Animal Models) Functional_Assay->Confirmation Mechanism_Elucidation Elucidate Downstream Mechanism of Action Confirmation->Mechanism_Elucidation

Caption: Workflow for identifying and validating this compound off-target effects.

Moperone_Off_Target_Signaling cluster_Moperone This compound cluster_D2 On-Target cluster_5HT2A Off-Target 1 cluster_Sigma1 Off-Target 2 Moperone Moperone HCl D2R Dopamine D2 Receptor Moperone->D2R 5HT2AR Serotonin 5-HT2A Receptor Moperone->5HT2AR S1R Sigma-1 Receptor Moperone->S1R cAMP ↓ cAMP D2R->cAMP Antagonism PLC ↓ PLC Activation 5HT2AR->PLC Antagonism Ca2 ↓ Ca²⁺ Mobilization PLC->Ca2 ER_Stress Modulation of ER Stress S1R->ER_Stress Ca_Signaling Modulation of Ca²⁺ Signaling S1R->Ca_Signaling

Caption: On- and off-target signaling pathways of this compound.

Troubleshooting_Logic Start Unexpected Experimental Result with Moperone HCl Q1 Is the experimental model well-characterized? |  Does it express known Moperone off-targets (5-HT2A, Sigma-1)? Start->Q1 A1_Yes Proceed to functional blockade experiments. Q1:f1->A1_Yes Yes A1_No Characterize receptor expression profile (qPCR/Western Blot). Q1:f1->A1_No No Q2 Can the effect be blocked by a selective antagonist for a suspected off-target receptor? |  e.g., Selective 5-HT2A antagonist A1_Yes->Q2 A1_No->Q1 Re-evaluate A2_Yes Result is likely mediated by the specific off-target receptor. Q2:f1->A2_Yes Yes A2_No Consider other off-targets or alternative mechanisms. Q2:f1->A2_No No Q3 Does a selective agonist for the off-target receptor mimic the unexpected effect? |  e.g., Sigma-1 agonist A2_No->Q3 A3_Yes Further evidence for off-target involvement. Q3:f1->A3_Yes Yes A3_No The off-target may not be responsible or the effect is more complex. Q3:f1->A3_No No

Caption: A logical flowchart for troubleshooting unexpected experimental results.

References

How to prevent oxidative degradation of Moperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidative degradation of Moperone Hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to oxidative degradation?

This compound is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class.[1] Its chemical structure, which includes an aromatic ketone and a tertiary amine within a piperidine (B6355638) ring, contains functional groups that are susceptible to oxidation. Oxidation, the loss of electrons, can be initiated by factors such as exposure to atmospheric oxygen, light, heat, and the presence of certain impurities.[2][3] For organic molecules, this often involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen.

Q2: What are the likely oxidative degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present in its structure and general principles of pharmaceutical degradation, the following pathways are plausible:

  • N-Oxidation: The tertiary amine in the piperidine ring is a primary target for oxidation, leading to the formation of an N-oxide. This is a common degradation pathway for molecules containing tertiary amines.

  • Oxidation of the Butyrophenone Chain: The ketone group and the adjacent methylene (B1212753) groups in the butyrophenone chain can be susceptible to oxidative cleavage.

  • Hydroxylation of the Aromatic Ring: The aromatic rings in the Moperone molecule could undergo hydroxylation in the presence of strong oxidizing agents or certain enzymatic systems.

Q3: What are the common signs of this compound degradation in my sample?

Degradation of your this compound sample may be indicated by:

  • Physical Changes: A change in color or the appearance of turbidity in a solution.

  • Chromatographic Changes: The appearance of new peaks or a decrease in the area of the main this compound peak in your HPLC or LC-MS chromatogram.

  • Spectroscopic Changes: Alterations in the UV-Vis or other spectroscopic profiles of the sample.

Q4: How can I prevent oxidative degradation of this compound during storage?

To minimize oxidative degradation during storage, the following precautions are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Store in amber vials or protect from light to prevent photolytic degradation, which can generate free radicals and accelerate oxidation.[2]

  • Temperature Control: Store at recommended low temperatures to reduce the rate of chemical reactions, including oxidation.

  • Appropriate Solvents: If in solution, use de-gassed, high-purity solvents. Some solvents can contain peroxide impurities that act as oxidizing agents.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation.

Possible Cause: Oxidative degradation of this compound during sample preparation.

Troubleshooting Steps:

  • Minimize Exposure to Air: Prepare samples immediately before analysis. If delays are unavoidable, blanket the sample with an inert gas.

  • Use Fresh, High-Purity Solvents: Ensure solvents are free of peroxides. Test solvents for peroxides if they have been stored for an extended period.

  • Control Temperature: Keep sample solutions cool during preparation, if the experimental protocol allows.

  • Evaluate Excipients: If working with a formulation, consider the potential for reactive impurities in the excipients. Common problematic impurities include peroxides, metal ions, and aldehydes.[4][5][6][7]

Issue 2: Loss of this compound potency in a formulated product over a short period.

Possible Cause: Incompatibility with excipients leading to oxidative degradation.

Troubleshooting Steps:

  • Excipient Compatibility Study: Conduct a systematic study by mixing this compound with individual excipients and storing under accelerated conditions (e.g., elevated temperature and humidity) to identify the problematic excipient.

  • Analyze for Reactive Impurities: Test excipients for the presence of common reactive impurities known to cause oxidation.

Reactive ImpurityCommon ExcipientsAnalytical Method for Detection
PeroxidesPovidone, Polyethylene Glycols (PEGs), PolysorbatesTitrimetric or colorimetric methods
Metal IonsVarious excipients (as contaminants)Inductively Coupled Plasma (ICP-MS or ICP-AES)
AldehydesLactose, PEGsHPLC with UV or fluorescence detection after derivatization
  • Incorporate Antioxidants: Consider the addition of antioxidants to the formulation. The choice of antioxidant will depend on the formulation's properties (e.g., aqueous or lipid-based).

AntioxidantTypeCommonly Used In
Ascorbic Acid (Vitamin C)Water-solubleAqueous formulations
Butylated Hydroxytoluene (BHT)Lipid-solubleLipid-based formulations
Butylated Hydroxyanisole (BHA)Lipid-solubleLipid-based formulations
Sodium MetabisulfiteWater-solubleAqueous formulations

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Oxidative Degradants

This protocol is designed to intentionally degrade this compound to identify its potential degradation products, which is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrogen Peroxide (3% solution)

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in methanol or acetonitrile.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate the mixture at room temperature for a specified period (e.g., 2, 8, 24 hours).

    • At each time point, take a sample, quench the reaction if necessary (e.g., by dilution), and analyze by HPLC or LC-MS/MS.

  • Acidic and Basic Hydrolysis (for comparison):

    • Separately mix aliquots of the stock solution with 0.1 N HCl and 0.1 N NaOH.

    • Incubate under the same conditions as the oxidative stress sample.

    • Neutralize the samples before analysis.

  • Thermal and Photolytic Stress (for comparison):

    • Expose the solid drug or solution to elevated temperature (e.g., 60°C) and UV/visible light, respectively.

  • Analysis: Analyze all stressed samples by a suitable chromatographic method to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach to developing an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase Development:

  • Initial Mobile Phase: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Optimization: Adjust the gradient, pH of the aqueous phase, and solvent composition to achieve good separation between the parent drug peak and any degradation product peaks observed in the forced degradation study.

Method Validation Parameters (as per ICH guidelines):

ParameterPurpose
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradants.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a range.
Accuracy To determine the closeness of the test results to the true value.
Precision To assess the degree of scatter between a series of measurements.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Oxidative_Degradation_Prevention_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Problem Suspected Oxidative Degradation of This compound Forced_Deg Forced Degradation Study (Oxidative Stress) Problem->Forced_Deg Induce Degradation Excipient_Comp Excipient Compatibility Screening Problem->Excipient_Comp If in Formulation HPLC_Analysis Stability-Indicating HPLC/LC-MS Analysis Forced_Deg->HPLC_Analysis Identify Degradants Storage Optimize Storage Conditions (Inert gas, Light protection, Low temperature) HPLC_Analysis->Storage Inform Storage Strategy Process Modify Sample Preparation Protocol HPLC_Analysis->Process Refine Analytical Method Formulation Formulation Adjustment (Add Antioxidants, Select Inert Excipients) Excipient_Comp->Formulation Inform Formulation Design

Caption: Workflow for troubleshooting and preventing oxidative degradation.

Moperone_Degradation_Pathway Moperone This compound N_Oxide N-Oxide Degradant Moperone->N_Oxide N-Oxidation of Piperidine Ring Chain_Cleavage Butyrophenone Chain Cleavage Products Moperone->Chain_Cleavage Oxidative Cleavage Hydroxylated Hydroxylated Aromatic Ring Degradant Moperone->Hydroxylated Aromatic Hydroxylation Oxidizing_Agent Oxidizing Agent (e.g., Peroxides, O2, Light) Oxidizing_Agent->Moperone

Caption: Predicted oxidative degradation pathways of this compound.

References

Addressing Moperone Hydrochloride experimental reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Moperone Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, in vitro assays, and in vivo studies involving this compound.

1. Synthesis & Purity

  • Question: I am having trouble with the final step of this compound synthesis, specifically the coupling reaction. What are the common pitfalls?

    • Answer: The synthesis of this compound, a butyrophenone (B1668137) derivative, typically involves the alkylation of 4-hydroxy-4-(p-tolyl)piperidine with 4-chloro-4'-fluorobutyrophenone. Common issues in this step include incomplete reactions, side product formation, and difficulties in purification. To troubleshoot:

      • Reaction Conditions: Ensure anhydrous conditions and an appropriate base (e.g., potassium carbonate) and solvent (e.g., acetonitrile (B52724) or dimethylformamide). The reaction may require heating to proceed to completion.

      • Purification: Column chromatography is often necessary to purify the free base before converting it to the hydrochloride salt. A gradient of ethyl acetate (B1210297) in hexanes is a common starting point for elution.

      • Salt Formation: When forming the hydrochloride salt, use a stoichiometric amount of hydrochloric acid in a suitable solvent like ether or isopropanol (B130326) to avoid excess acid, which can complicate purification.

  • Question: My final this compound product has low purity. How can I improve it?

    • Answer: Impurities can arise from starting materials or side reactions.

      • Starting Material Purity: Verify the purity of your starting materials (4-chloro-4'-fluorobutyrophenone and 4-hydroxy-4-(p-tolyl)piperidine) by NMR or LC-MS before starting the synthesis.

      • Recrystallization: After forming the hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ether) can significantly improve purity.

2. Solubility & Stability

  • Question: I am experiencing solubility issues with this compound in my aqueous buffer for in vitro assays. What can I do?

    • Answer: this compound, like many butyrophenones, has limited aqueous solubility, especially in physiological pH buffers.

      • Stock Solutions: Prepare a high-concentration stock solution in an organic solvent such as DMSO. The stability of compounds in DMSO can vary, so it is recommended to prepare fresh solutions or conduct stability tests for long-term storage.

      • Final Concentration: When diluting the DMSO stock into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your biological system.

      • pH: The solubility of weakly basic drugs like Moperone is pH-dependent. Solubility is generally higher at lower pH values. However, consider the pH optimum for your specific assay.

      • Buffer Choice: The choice of buffer can influence solubility. Phosphate buffers are common, but for some compounds, bicarbonate buffers may better mimic physiological conditions, though they can be more challenging to work with due to their interaction with atmospheric CO2.

  • Question: How stable is this compound in solution?

    • Answer: The stability of this compound in solution depends on the solvent and storage conditions.

      • Aqueous Solutions: Aqueous solutions are generally less stable than organic stock solutions and should ideally be prepared fresh for each experiment.

      • DMSO Stock Solutions: When stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption, DMSO stock solutions of butyrophenones are generally stable for several weeks to months. However, repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

3. In Vitro Assays

  • Question: I am seeing high non-specific binding in my dopamine (B1211576) D2 receptor radioligand binding assay with [3H]spiperone. How can I reduce it?

    • Answer: High non-specific binding can obscure your specific signal. Here are some troubleshooting steps:

      • Reduce Radioligand Concentration: Use a concentration of [3H]spiperone at or below its Kd for the D2 receptor.

      • Optimize Protein Concentration: Titrate the amount of membrane preparation to find the optimal balance between a robust specific signal and low non-specific binding.

      • Washing Steps: Increase the number and volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.

      • Blocking Agents: Pre-treating the filters with a blocking agent like polyethyleneimine (PEI) can help reduce the binding of the radioligand to the filter itself. Adding bovine serum albumin (BSA) to the assay buffer can also reduce non-specific binding to other surfaces.

  • Question: My 5-HT2A receptor functional assay (e.g., calcium mobilization) is showing a weak or inconsistent response to this compound. What could be the issue?

    • Answer: A weak or inconsistent response in a functional assay can have several causes:

      • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the optimal density. Over-confluent or unhealthy cells will respond poorly.

      • Receptor Expression: Verify the expression level of the 5-HT2A receptor in your cell line. Low expression will result in a weak signal.

      • Assay Buffer Composition: The composition of the assay buffer, including the concentration of ions like calcium, is critical for many functional assays.

      • Compound Concentration: Ensure that the concentrations of this compound used are appropriate to observe an antagonistic effect. This should be based on its known potency at the 5-HT2A receptor.

      • Agonist Concentration: The concentration of the agonist used to stimulate the receptor should be at or near its EC80 to provide a sufficient window to observe antagonism.

4. In Vivo Studies

  • Question: What are some key considerations when administering this compound to rodents in a schizophrenia model?

    • Answer: For in vivo studies, proper formulation and administration are crucial for obtaining reproducible results.

      • Vehicle Selection: Due to its limited aqueous solubility, this compound is often formulated in a vehicle containing a small amount of an organic solvent (like DMSO) and a solubilizing agent (like Tween 80) in saline. The final concentration of the organic solvent should be minimized.

      • Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage) will affect the pharmacokinetics of the compound. This should be chosen based on the experimental design and known properties of butyrophenones.

      • Dose Selection: The dose of this compound should be based on its known in vivo potency and the specific behavioral model being used. A dose-response study is often necessary to determine the optimal dose for a particular effect. For example, in amphetamine-induced hyperlocomotion models, doses are selected to antagonize this effect without causing significant motor side effects.

Quantitative Data

The following table summarizes the reported binding affinities (Ki) of Moperone for key neurotransmitter receptors.

ReceptorKi (nM)
Dopamine D20.8
Dopamine D31.5
Dopamine D47.4
Serotonin 5-HT2A3.9
Serotonin 5-HT2C24
Adrenergic α12.1
Histamine H114

Note: These values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

1. Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor using [3H]spiperone as the radioligand.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

    • [3H]spiperone (specific activity ~70-90 Ci/mmol).

    • Unlabeled haloperidol (B65202) for determining non-specific binding.

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the this compound dilutions.

    • Add 50 µL of [3H]spiperone diluted in assay buffer to a final concentration of ~0.2 nM.

    • Add 100 µL of the D2 receptor-containing membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value for this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

2. 5-HT2A Receptor-Mediated Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of this compound at the 5-HT2A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Serotonin (5-HT) as the agonist.

    • This compound.

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically incubate for 60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

    • Prepare a solution of 5-HT in assay buffer at a concentration that will give a final EC80 response.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Initiate reading and inject the 5-HT solution into the wells.

    • Monitor the change in fluorescence over time (typically 1-2 minutes).

    • The antagonist effect of this compound is determined by its ability to inhibit the 5-HT-induced increase in fluorescence. Analyze the data to calculate the IC50 value.

Visualizations

Moperone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Synthesis Dopamine Synthesis Dopamine_Vesicle Dopamine Vesicle Dopamine_Synthesis->Dopamine_Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Inhibition of Adenylyl Cyclase 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction Activation of Phospholipase C Dopamine->D2_Receptor Binds Serotonin Serotonin Serotonin->5HT2A_Receptor Binds Moperone Moperone Moperone->D2_Receptor Antagonist Moperone->5HT2A_Receptor Antagonist

Caption: Moperone's primary mechanism of action.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Add_Components Add to 96-well Plate: 1. Buffer/Competitor/Moperone 2. [3H]spiperone 3. D2 Membranes Start->Add_Components Incubate Incubate at Room Temperature (60-90 minutes) Add_Components->Incubate Harvest Harvest onto Filters Incubate->Harvest Wash Wash Filters with Ice-Cold Buffer Harvest->Wash Quantify Add Scintillation Cocktail & Quantify Radioactivity Wash->Quantify Analyze Analyze Data: Calculate IC50 and Ki Quantify->Analyze

Caption: Dopamine D2 radioligand binding assay workflow.

Troubleshooting_High_Nonspecific_Binding Problem High Non-Specific Binding Cause1 Radioligand Concentration Too High Problem->Cause1 Cause2 Protein Concentration Too High Problem->Cause2 Cause3 Insufficient Washing Problem->Cause3 Cause4 Filter Binding Problem->Cause4 Solution1 Solution: Lower Radioligand Concentration Cause1->Solution1 Solution2 Solution: Titrate Protein Concentration Cause2->Solution2 Solution3 Solution: Increase Wash Volume and/or Repetitions Cause3->Solution3 Solution4 Solution: Pre-treat Filters with PEI Cause4->Solution4

Caption: Troubleshooting high non-specific binding.

Technical Support Center: Enhancing the In Vivo Bioavailability of Moperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Moperone Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving good oral bioavailability with this compound?

A1: The primary challenge with this compound is its poor aqueous solubility. With a predicted Log10 of water solubility of -4.35 mol/L, it is considered a poorly soluble compound. This low solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. Additionally, as a butyrophenone (B1668137) antipsychotic, this compound may undergo significant first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[1]

Q2: What is the likely Biopharmaceutics Classification System (BCS) class for Moperone?

A2: Based on its high lipophilicity (predicted LogP of 4.081) and poor aqueous solubility, Moperone is likely a BCS Class II compound (high permeability, low solubility).[2] For BCS Class II drugs, the oral absorption is primarily limited by the drug's dissolution rate.[2] To confirm this classification, an in vitro permeability assay, such as the Caco-2 permeability assay, is recommended.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: For BCS Class II compounds like Moperone, strategies that enhance the dissolution rate and apparent solubility are most effective. Based on successful studies with the structurally similar drug haloperidol (B65202), the following approaches are highly recommended:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level. This can lead to the drug being in an amorphous (non-crystalline) state, which has higher energy and thus, improved solubility and dissolution. Polymers like Polyethylene Glycol (PEG) have been shown to be effective for haloperidol.[3][4]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution. Solid lipid nanoparticles (SLNs) have been successfully used to improve the brain uptake of haloperidol after intranasal administration, a strategy that could also enhance oral bioavailability.[5][6][7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based system, and the resulting small droplet size provides a large interfacial area for drug absorption.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low and variable drug exposure in preclinical animal studies. Poor dissolution of this compound in the gastrointestinal tract.1. Particle Size Reduction: Micronize the drug powder to increase surface area. 2. Formulation Approaches: Develop a formulation to enhance solubility and dissolution, such as a solid dispersion, nanoparticle suspension, or a self-emulsifying drug delivery system (SEDDS).
Inconsistent results between in vitro dissolution and in vivo bioavailability. The dissolution medium does not accurately reflect the in vivo environment. First-pass metabolism may be a significant factor.1. Biorelevant Dissolution Media: Use dissolution media that mimic the fed and fasted states of the stomach and intestine (e.g., FaSSIF and FeSSIF). 2. In Vitro Metabolism Studies: Conduct studies with liver microsomes to assess the extent of first-pass metabolism.
Chosen formulation does not significantly improve bioavailability. The formulation may not be optimized. The excipients used may not be suitable for this compound.1. Systematic Formulation Optimization: For solid dispersions, screen different polymers and drug-to-polymer ratios. For SEDDS, use ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant. 2. Excipient Compatibility Studies: Ensure the chosen excipients are chemically compatible with this compound.

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general method to assess the intestinal permeability of this compound and confirm its BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add a solution of this compound in HBSS to the apical (A) side of the Transwell®. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical side.

  • Permeability Study (Basolateral to Apical - B to A): Repeat the above steps but add the drug solution to the basolateral side and sample from the apical side. This will determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the flux of the drug across the monolayer (mass/time)

    • A is the surface area of the membrane

    • C0 is the initial concentration of the drug in the donor compartment

Expected Outcome: A high Papp value (typically >10 x 10⁻⁶ cm/s) would classify Moperone as a high-permeability compound. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 would suggest the involvement of active efflux transporters.

In Vivo Bioavailability Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation.

Objective: To determine the pharmacokinetic parameters and relative bioavailability of a novel this compound formulation compared to a simple suspension.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation

  • This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Intravenous formulation of this compound (for absolute bioavailability)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Dosing: a. Divide the rats into groups (e.g., n=6 per group). b. Fast the rats overnight before dosing. c. Oral Group: Administer the this compound formulation or suspension via oral gavage at a specific dose. d. Intravenous Group: Administer the intravenous formulation via the tail vein at a lower dose.

  • Blood Sampling: a. Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-containing tubes. b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration-time profiles for each group. b. Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)
    • Time to reach maximum plasma concentration (Tmax)
    • Area under the plasma concentration-time curve (AUC)
    • Elimination half-life (t1/2)

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%): (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

    • Relative Bioavailability (Frel%): (AUCtest / AUCreference) * (Dosereference / Dosetest) * 100

Data Presentation

Table 1: Physicochemical Properties of Moperone

PropertyValueSource
Molecular FormulaC₂₂H₂₆FNO₂PubChem
Molecular Weight355.45 g/mol PubChem
Predicted LogP4.081Cheméo
Predicted Aqueous Solubility (Log10WS)-4.35 mol/LCheméo

Table 2: Comparative Pharmacokinetic Parameters of Haloperidol Formulations in Rats (Example Data)

FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
Haloperidol Suspension150 ± 252.01200 ± 150100
Haloperidol Solid Dispersion350 ± 401.02800 ± 200233
Haloperidol Nanoparticles450 ± 500.53500 ± 250292

This is example data for a related compound and should be experimentally determined for this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation This compound API sd Solid Dispersion formulation->sd np Nanoparticles formulation->np sedds SEDDS formulation->sedds permeability Caco-2 Permeability formulation->permeability dissolution Dissolution Testing sd->dissolution np->dissolution sedds->dissolution pk_study Rat Pharmacokinetic Study dissolution->pk_study permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

troubleshooting_logic start Low in vivo Bioavailability solubility Is aqueous solubility low? start->solubility permeability Is permeability low? solubility->permeability Yes end Improved Bioavailability solubility->end No metabolism Is first-pass metabolism high? permeability->metabolism No perm_strat Implement Permeability Enhancement Strategies: - Permeation Enhancers - Prodrug Approach permeability->perm_strat Yes sol_strat Implement Solubility Enhancement Strategies: - Solid Dispersion - Nanoparticles - SEDDS metabolism->sol_strat No met_strat Consider Alternative Routes of Administration or Metabolism Inhibitors metabolism->met_strat Yes sol_strat->end perm_strat->end met_strat->end

Caption: Troubleshooting logic for low bioavailability of this compound.

References

Moperone Hydrochloride batch-to-batch variability solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Moperone Hydrochloride.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during experimentation due to batch-to-batch variability.

Issue 1: Inconsistent solubility or dissolution rates between batches.

  • Question: My this compound batches are showing different solubility profiles, affecting my experimental reproducibility. What could be the cause and how can I address it?

  • Answer: Batch-to-batch variation in solubility is often linked to differences in the physicochemical properties of the Active Pharmaceutical Ingredient (API). Key factors to investigate include:

    • Particle Size Distribution (PSD): Smaller particles generally dissolve faster due to a larger surface area. Inconsistent PSD between batches is a common source of variability.[1]

    • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[2]

    • Impurities: The presence of less soluble impurities can affect the overall dissolution of the batch.

    Troubleshooting Steps:

    • Characterize Batches: Perform PSD analysis (e.g., laser diffraction) and powder X-ray diffraction (PXRD) to identify the polymorphic form of each batch.

    • Standardize Dissolution Method: Ensure your dissolution test parameters (e.g., solvent, temperature, agitation speed) are consistent across all experiments.

    • Purification: If significant impurities are detected, consider purification methods such as recrystallization.

    • Micronization: To achieve a more uniform and smaller particle size, micronization can be employed.[3]

Issue 2: Appearance of unexpected peaks during chromatographic analysis (HPLC, LC-MS).

  • Question: I am observing unknown peaks in my chromatograms that are not present in the reference standard. What are these and how do I manage them?

  • Answer: Unexpected peaks typically represent impurities or degradation products. Their presence can vary between batches due to differences in the synthesis process or storage conditions.[4]

    Troubleshooting Steps:

    • Identify the Source:

      • Process-related impurities: These are byproducts from the synthesis of this compound.

      • Degradation products: These can form due to exposure to light, heat, humidity, or incompatible excipients.[5][6]

    • Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light).[5] This will help in developing a stability-indicating analytical method.

    • Structure Elucidation: Use hyphenated techniques like LC-MS/MS or LC-NMR to identify the chemical structure of the unknown impurities.[7]

    • Analytical Method Validation: Develop and validate a robust analytical method (e.g., RP-HPLC) to separate and quantify this compound from its impurities and degradation products.[8][9][10]

Issue 3: Variable pharmacological effects in in-vitro or in-vivo models.

  • Question: Different batches of this compound are producing inconsistent results in my biological assays. Why is this happening?

  • Answer: The pharmacological activity of this compound, a dopamine (B1211576) D2 receptor antagonist, can be influenced by its purity and physicochemical properties.[11][12]

    Troubleshooting Steps:

    • Quantitative Purity Analysis: Use a validated, stability-indicating HPLC method to accurately determine the purity of each batch.

    • Impurity Profiling: Identify and quantify the impurities in each batch. Some impurities may have their own pharmacological activity or could interfere with the binding of this compound to its target.

    • Physicochemical Characterization: As mentioned in Issue 1, variations in particle size and polymorphism can affect bioavailability, leading to inconsistent in-vivo results.[1][13]

    • Re-qualification of Batches: Before use in critical experiments, it is advisable to re-qualify each new batch of this compound by comparing its physicochemical properties and purity against a well-characterized reference standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: The primary causes stem from variations in the manufacturing process and subsequent handling. These can be broadly categorized as:

  • Physicochemical Properties: Differences in particle size distribution, density, and crystal form (polymorphism).[13]

  • Chemical Purity: Presence of residual solvents, starting materials, intermediates, and by-products from the synthesis.

  • Stability: Degradation of the API due to exposure to environmental factors like heat, light, and humidity.[5]

Q2: How can I control for API variability in my experiments?

A2: A robust strategy involves a combination of analytical characterization and process control:

  • Incoming API Qualification: Thoroughly characterize each new batch of this compound for identity, purity, and key physicochemical properties.

  • Standardized Operating Procedures (SOPs): Use consistent and well-documented protocols for sample preparation, storage, and analysis.

  • Process Analytical Technology (PAT): In a manufacturing setting, PAT can be used to monitor and control critical process parameters that may be affected by API variability.[14]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place.[5] It is advisable to store it in well-sealed, light-resistant containers to protect it from moisture and light. For long-term storage, refrigeration (-20°C) may be recommended, but always refer to the supplier's certificate of analysis for specific instructions.[5]

Q4: What analytical techniques are most suitable for assessing the quality of this compound batches?

A4: A combination of techniques is recommended for a comprehensive quality assessment:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification of impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities and degradation products.[7]

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph).

  • Laser Diffraction: To determine the particle size distribution.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and identify solvates.

Data Presentation

Table 1: Key Physicochemical Parameters Influencing this compound Variability

ParameterPotential Impact on ExperimentsRecommended Analytical Technique
Particle Size Distribution Dissolution rate, bioavailability, formulation flowability.[13]Laser Diffraction
Polymorphism Solubility, stability, bioavailability.[2]Powder X-ray Diffraction (PXRD), DSC
Impurities/Degradation Products Pharmacological activity, toxicity, analytical interference.[4]HPLC, LC-MS, GC-MS
Residual Solvents Toxicity, stability.Gas Chromatography (GC)
Water Content Stability (hydrolysis), flowability.Karl Fischer Titration

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Note: This is an exemplary method and may require optimization for specific impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.

  • Materials: this compound, 1N HCl, 1N NaOH, 3% H₂O₂, UV lamp (254 nm), oven.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Dissolve this compound in 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep solid this compound in an oven at 105°C for 24 hours.

    • Photodegradation: Expose solid this compound to UV light at 254 nm for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, using an appropriate HPLC-UV/MS method to identify and characterize the degradation products.

Visualizations

cluster_0 Impurity Identification Workflow Unexpected_Peak Unexpected Peak in Chromatogram Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Unexpected_Peak->Forced_Degradation Hypothesize Degradant LC_MS_Analysis LC-MS/MS Analysis Unexpected_Peak->LC_MS_Analysis Direct Analysis Forced_Degradation->LC_MS_Analysis Structure_Elucidation Structure Elucidation LC_MS_Analysis->Structure_Elucidation Method_Validation Analytical Method Validation Structure_Elucidation->Method_Validation Routine_Testing Implement for Routine Batch Testing Method_Validation->Routine_Testing

Caption: Workflow for the identification and control of impurities and degradation products.

cluster_1 Managing API Batch-to-Batch Variability API_Batch_1 API Batch 1 Characterization Physicochemical & Purity Characterization (PSD, PXRD, HPLC) API_Batch_1->Characterization API_Batch_2 API Batch 2 API_Batch_2->Characterization API_Batch_3 API Batch 3 API_Batch_3->Characterization Risk_Assessment Risk Assessment for Critical Quality Attributes (CQAs) Characterization->Risk_Assessment Process_Adjustment Adjust Formulation/Process Parameters Risk_Assessment->Process_Adjustment Consistent_Product Consistent Final Product Process_Adjustment->Consistent_Product

Caption: A logical approach to managing API variability in drug product manufacturing.

References

Validation & Comparative

Moperone Hydrochloride vs. Haloperidol: A Comparative Analysis of Dopamine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Moperone Hydrochloride and Haloperidol, two butyrophenone (B1668137) antipsychotics, with a specific focus on their binding affinities to dopamine (B1211576) receptors. The information presented herein is intended to support research and drug development efforts by offering a consolidated view of quantitative binding data, experimental methodologies, and relevant signaling pathways.

Introduction

Moperone and Haloperidol are both first-generation antipsychotics that primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors.[1] Haloperidol is a widely used antipsychotic medication, while Moperone has seen more limited use, primarily in certain regions for the treatment of schizophrenia.[1] Understanding the nuances of their interactions with the various dopamine receptor subtypes is crucial for elucidating their mechanisms of action, predicting their clinical profiles, and guiding the development of novel antipsychotic agents with improved efficacy and side-effect profiles.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available in vitro Ki values for this compound and Haloperidol across the five dopamine receptor subtypes (D1-D5). It is important to note that direct comparative studies providing a complete binding profile for Moperone across all subtypes are limited in the publicly available literature.

Receptor SubtypeThis compound Ki (nM)Haloperidol Ki (nM)
D1 Data not availableHigh Affinity (++++)[2]
D2 0.7 - 1.9[3]0.16 - 2.84[4]
D3 0.1 - 1[3]Medium Affinity (++)[2]
D4 >100[5]Low Affinity (+)[2]
D5 Data not availableNo Affinity (-)[2]

Note: The qualitative affinity levels for Haloperidol are based on a comparative chart and should be interpreted with caution. For precise comparisons, direct Ki values from head-to-head studies are optimal.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for this compound and Haloperidol at dopamine receptors is typically achieved through competitive radioligand binding assays. This in vitro technique is a cornerstone of pharmacological research, allowing for the characterization of ligand-receptor interactions.

Principle

A radioligand binding assay measures the affinity of a test compound (e.g., Moperone or Haloperidol) for a specific receptor by assessing its ability to displace a radiolabeled ligand that has a known high affinity and specificity for that receptor.

Generalized Protocol
  • Membrane Preparation:

    • Cell lines recombinantly expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5) are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the receptors of interest are isolated through centrifugation.

    • The protein concentration of the membrane preparation is determined to ensure consistency across assays.

  • Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2, D3, and D4 receptors; [³H]SCH23390 for D1 and D5 receptors) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound or Haloperidol) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine Receptor Signaling Pathways

The binding of this compound and Haloperidol to dopamine receptors, particularly the D2 subtype, initiates a cascade of intracellular signaling events that ultimately mediate their antipsychotic effects.

D2 Receptor Antagonism and cAMP Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of inhibitory G proteins. The canonical signaling pathway for D2 receptor antagonists like Moperone and Haloperidol involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • In the absence of an antagonist: When dopamine binds to the D2 receptor, it activates the associated Gi protein. The activated α subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP.

  • In the presence of an antagonist: Moperone or Haloperidol, acting as antagonists, bind to the D2 receptor but do not activate it. By occupying the receptor, they prevent dopamine from binding and initiating the signaling cascade. This blockade of the D2 receptor prevents the Gi-mediated inhibition of adenylyl cyclase. Consequently, the basal activity of adenylyl cyclase is restored, leading to an increase in intracellular cAMP levels compared to the dopamine-stimulated state.

This modulation of the cAMP pathway influences the activity of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and neuronal excitability.

D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Antagonist Moperone / Haloperidol Antagonist->D2R Binds & Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->Response Phosphorylates Targets

Dopamine D2 Receptor Antagonist Signaling Pathway

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes with Dopamine Receptors start->prep incubate Incubate Membranes with: - Radioligand (fixed concentration) - Test Compound (varying concentrations) prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data: - Plot % Inhibition vs. [Test Compound] - Determine IC50 quantify->analyze calculate Calculate Ki using Cheng-Prusoff Equation analyze->calculate end End calculate->end

Workflow of a Competitive Radioligand Binding Assay

Conclusion

This guide provides a comparative overview of this compound and Haloperidol, focusing on their dopamine receptor binding profiles. The available data indicate that both are potent antagonists at the D2 and D3 receptors. However, a comprehensive understanding of Moperone's interaction with the full spectrum of dopamine receptors requires further investigation. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding for researchers in the field of antipsychotic drug development. As new data emerges, a more complete picture of the pharmacological distinctions between these two compounds will undoubtedly inform the design of next-generation therapeutics for psychotic disorders.

References

A Comparative Analysis of Moperone Hydrochloride and Atypical Antipsychotics in the Management of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy and pharmacological profiles of Moperone Hydrochloride, a typical antipsychotic, and several commonly prescribed atypical antipsychotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform research and clinical development strategies. While direct head-to-head clinical trial data for this compound against a wide range of atypical antipsychotics is limited, this guide synthesizes available data, including that of the structurally similar butyrophenone (B1668137), Melperone, to provide a comparative overview.

Executive Summary

This compound, a butyrophenone derivative, primarily exerts its antipsychotic effects through potent antagonism of the dopamine (B1211576) D2 receptor. This mechanism is characteristic of typical antipsychotics and is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, this action is also associated with a higher risk of extrapyramidal symptoms (EPS).

Atypical antipsychotics, in contrast, exhibit a broader receptor binding profile, characteristically acting as antagonists at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. This dual action is believed to contribute to their efficacy against a wider range of schizophrenic symptoms, including negative symptoms, and a generally lower propensity to induce EPS, though they are associated with a higher risk of metabolic side effects.

This guide presents a comparative analysis of receptor binding affinities, preclinical and clinical efficacy data, and the underlying signaling pathways to provide a clear differentiation between this compound and representative atypical antipsychotics such as Olanzapine, Risperidone, Quetiapine, and Aripiprazole.

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound (with Melperone as a proxy where necessary) and key atypical antipsychotics in the treatment of schizophrenia. Efficacy is primarily assessed by the change in total scores on the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression-Severity (CGI-S) scale.

Table 1: Efficacy of Moperone (as Melperone) in Schizophrenia

Study/ReferenceDosageDurationPrimary Efficacy MeasureMean Change from BaselineResponder Rate
Meltzer et al.Not specified6 weeksBPRS Total ScoreNo significant change16% (≥20% decrease in BPRS)
Bjerkenstedt, 1989300 mg/dayNot specifiedNot specifiedSignificant reduction in psychotic morbidityNot specified
Unspecified dose-comparison study100 or 400 mg/day6 weeksBPRS-Total and Positive subscale, SANS, GASNo significant difference between dosesNot specified
Off-licence prescribing auditNot specifiedVariableBPRS Symptom Scores24-61% reduction in 6 of 17 patients35% (>20% reduction in BPRS)

Table 2: Efficacy of Olanzapine in Schizophrenia

Study/ReferenceDosageDurationPrimary Efficacy MeasureMean Change from BaselineResponder Rate
Beasley et al., 1997 (Pivotal Trials)5-20 mg/day6 weeksBPRS Total ScoreSignificantly greater than placebo and comparable to HaloperidolNot specified
Tollefson et al., 19975-20 mg/day6 weeksPANSS Total Score-29.9Not specified

Table 3: Comparative Efficacy of Atypical Antipsychotics from Meta-Analyses

DrugStandardized Mean Difference (vs. Placebo) in PANSS/BPRS Total ScoreNotes
Olanzapine-0.54Data from multiple meta-analyses.
Risperidone-0.49Data from multiple meta-analyses.
Aripiprazole-0.43Data from multiple meta-analyses.
Quetiapine-0.40Data from multiple meta-analyses.

Note: The data presented is a synthesis from various sources and direct comparison should be made with caution due to differing study designs and patient populations.

Receptor Binding Profiles

The pharmacological actions of this compound and atypical antipsychotics are dictated by their binding affinities to various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Table 4: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundOlanzapineRisperidoneQuetiapineAripiprazole
Dopamine D21.2113.31600.34
Dopamine D30.5498.34600.8
Serotonin 5-HT2A5240.161483.4
Histamine H1-7204.4161
Muscarinic M1-1.9>1000>1000>1000
Adrenergic α1-191.614.657

Data compiled from various preclinical studies. Ki values can vary based on experimental conditions.

Signaling Pathways

The therapeutic and adverse effects of these antipsychotics are mediated through their modulation of key intracellular signaling cascades. The primary pathways affected are those downstream of the dopamine D2 and serotonin 5-HT2A receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates Moperone Moperone HCl (Antagonist) Moperone->D2R Blocks Atypical Atypical Antipsychotic (Antagonist) Atypical->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene_Expression Gene Expression (Neuronal Activity) CREB->Gene_Expression Alters

Caption: Dopamine D2 Receptor Signaling Pathway Inhibition by Antipsychotics.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates Serotonin Serotonin Serotonin->HT2AR Activates Atypical Atypical Antipsychotic (Antagonist) Atypical->HT2AR Blocks PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Atypical Antipsychotics.

Experimental Protocols

Receptor Binding Affinity Assays

The determination of receptor binding affinities (Ki values) is crucial for characterizing the pharmacological profile of antipsychotic drugs. A standard method for this is the competitive radioligand binding assay.

Objective: To determine the affinity of a test compound (e.g., this compound or an atypical antipsychotic) for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from either cultured cell lines (e.g., CHO or HEK293 cells transfected with the human receptor) or from specific brain regions of animal models (e.g., rat striatum for D2 receptors).

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal receptor binding conditions.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Receptor_Binding_Assay_Workflow start Start prep Prepare Receptor Membrane Suspension start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioligand separate->quantify analyze Analyze Data to Determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Clinical Trial Design for Efficacy Assessment in Schizophrenia

The efficacy of antipsychotic medications is typically evaluated in randomized, double-blind, placebo-controlled clinical trials.

Objective: To assess the efficacy and safety of an investigational antipsychotic compared to a placebo and/or an active comparator in patients with acute schizophrenia.

Methodology:

  • Patient Population: Patients diagnosed with schizophrenia (according to DSM-5 criteria) experiencing an acute psychotic episode are recruited.

  • Study Design: A multi-center, randomized, double-blind, parallel-group study design is commonly employed. Patients are randomly assigned to receive the investigational drug, placebo, or an active comparator (e.g., a standard-of-care antipsychotic).

  • Treatment Duration: The acute treatment phase typically lasts for 4 to 6 weeks.

  • Primary Efficacy Endpoint: The primary measure of efficacy is the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[1][2] The PANSS is a 30-item rating scale that assesses the severity of positive symptoms, negative symptoms, and general psychopathology.[1]

  • Secondary Efficacy Endpoints: Secondary measures often include the change from baseline in the Clinical Global Impression-Severity (CGI-S) score, responder rates (e.g., percentage of patients with a ≥30% reduction in PANSS total score), and changes in PANSS subscale scores.[3][4]

  • Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, physical examinations, vital signs, weight, electrocardiograms (ECGs), and laboratory tests (including metabolic panels). The incidence of extrapyramidal symptoms is assessed using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

  • Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the PANSS total score.

Clinical_Trial_Workflow start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization start->randomization treatment_A Treatment Arm A (Investigational Drug) randomization->treatment_A treatment_B Treatment Arm B (Placebo) randomization->treatment_B treatment_C Treatment Arm C (Active Comparator) randomization->treatment_C follow_up Follow-up Period (e.g., 6 weeks) treatment_A->follow_up treatment_B->follow_up treatment_C->follow_up assessments Efficacy & Safety Assessments (PANSS, CGI-S, Adverse Events) follow_up->assessments Baseline & Weekly analysis Data Analysis assessments->analysis end End of Study analysis->end

Caption: Generalized Workflow of a Randomized Controlled Trial in Schizophrenia.

Conclusion

This compound, as a typical antipsychotic, demonstrates a potent dopamine D2 receptor antagonism, which is effective for positive symptoms of schizophrenia but carries a higher risk of extrapyramidal side effects. Atypical antipsychotics, with their broader receptor profiles including significant serotonin 5-HT2A antagonism, offer a different therapeutic profile with a generally lower risk of EPS but a higher risk of metabolic disturbances. The choice between these agents in a clinical or developmental context requires careful consideration of their distinct pharmacological properties and the desired therapeutic outcomes. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety of this compound against the newer generation of atypical antipsychotics.

References

Moperone Hydrochloride: A Comparative Analysis of its Serotonin Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serotonin (B10506) receptor selectivity of moperone (B24204) hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class. Due to the limited availability of specific binding affinity data for moperone across all serotonin (5-HT) receptor subtypes, this guide leverages data from the structurally and pharmacologically similar typical antipsychotic, haloperidol. This is contrasted with the profiles of several atypical antipsychotic agents to provide a clear understanding of moperone's relative selectivity. All quantitative data is presented in a standardized format, and a detailed experimental protocol for determining receptor binding affinity is provided.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of moperone hydrochloride (represented by haloperidol) and selected atypical antipsychotics for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (Haloperidol) (nM)Clozapine (nM)Risperidone (nM)Olanzapine (B1677200) (nM)
5-HT1A 3600[1]140[1]--
5-HT2A 120[1]8.9[1]0.16[2]4[3]
5-HT2C 4700[1]17[1]-11[3]
5-HT3 ---427[4]
5-HT6 >500[5]0.4[5]-5[4]
5-HT7 ----

Data for some receptor subtypes were not available for all compounds in the cited literature.

As illustrated in the table, haloperidol, and by extension moperone, exhibits significantly lower affinity for the serotonin receptor subtypes listed compared to the atypical antipsychotics clozapine, risperidone, and olanzapine.[1][2][3] This aligns with the general understanding that typical antipsychotics are primarily dopamine (B1211576) D2 receptor antagonists, while atypical antipsychotics possess a broader receptor binding profile that includes high affinity for various serotonin receptors, particularly the 5-HT2A receptor.[1]

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on methodologies employed by programs such as the NIMH Psychoactive Drug Screening Program (PDSP).[6][7]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human recombinant serotonin receptor subtype of interest (e.g., HEK293 cells).

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed volume of the prepared cell membranes.

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the test compound.

      • For non-specific binding control wells, add a high concentration of the non-labeled ligand instead of the test compound.

      • For total binding control wells, add only the assay buffer, membranes, and radioligand.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound ReceptorPrep->Incubation LigandPrep Radioligand & Test Compound Dilution LigandPrep->Incubation Filtration Filtration to Separate Bound & Unbound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 & Ki Calculation) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Serotonin_Signaling_Overview Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Antipsychotic Antipsychotic (e.g., Moperone) Antipsychotic->Receptor Blocks

References

Moperone Hydrochloride: A Reliable Positive Control for Dopamine D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, selecting an appropriate positive control is paramount for validating experimental assays. In the study of dopamine (B1211576) D2 receptor antagonism, Moperone Hydrochloride emerges as a robust and well-characterized tool. This guide provides a comprehensive comparison of this compound with other commonly used D2 antagonists, supported by experimental data to aid in its effective implementation as a positive control.

Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects through potent antagonism of dopamine D2 receptors. This well-defined mechanism of action makes it an excellent candidate for a positive control in various in vitro assays designed to screen for and characterize new D2 receptor antagonists. Its performance can be reliably compared against other established antagonists such as Haloperidol, Raclopride (B1662589), and Spiperone.

Comparative Analysis of D2 Receptor Antagonists

To facilitate an objective comparison, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected D2 antagonists. Lower Ki and IC50 values are indicative of higher binding affinity and functional potency, respectively.

CompoundBinding Affinity (Ki) for D2 Receptor (nM)Functional Antagonism (IC50) (nM)Assay Type
Moperone 0.7Data not readily available in direct comparative functional assaysRadioligand Binding
Haloperidol0.66 - 2.84[1][2]0.16 - 7.7[1][3]Radioligand Binding, Functional (cAMP, Gβγ signaling)
Raclopride1.8 - 3.5[4]32[5]Radioligand Binding
Spiperone~0.1 (Kd)[1]Data not readily available in direct comparative functional assaysRadioligand Binding

Note: The presented data is compiled from various sources and may not be from direct head-to-head comparative studies. Experimental conditions can influence these values.

Key Experimental Protocols for D2 Antagonism

The following are detailed methodologies for key in vitro assays used to characterize D2 receptor antagonists. This compound can be effectively utilized as a positive control in each of these experimental setups.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor.

Workflow Diagram:

G prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes with radioligand and test compound/Moperone prep->incubation radioligand Prepare radioligand (e.g., [3H]-Spiperone) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation moperone Prepare serial dilutions of Moperone HCl (Positive Control) moperone->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Data analysis to determine IC50 and Ki values scintillation->analysis

Radioligand Binding Assay Workflow

Experimental Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound or this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (the concentration of the antagonist that inhibits 50% of the radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D2 receptor activation.

Objective: To determine the functional potency (IC50) of a test compound in a cell-based assay.

D2 Receptor Signaling Pathway (Gi-coupled):

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates Moperone Moperone Moperone->D2R blocks Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response

Dopamine D2 Receptor Signaling Pathway

Experimental Protocol:

  • Cell Culture: Plate cells stably expressing the human dopamine D2 receptor in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or this compound for a specific duration.

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) to all wells except the negative control.

  • Incubation: Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. The IC50 value, representing the concentration of the antagonist that produces 50% of its maximal effect, is determined by non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in receptor desensitization and an alternative signaling pathway.

Objective: To assess the effect of a test compound on agonist-induced β-arrestin recruitment to the D2 receptor.

β-Arrestin Recruitment Workflow:

G Agonist D2 Agonist Incubation Incubate cells with agonist and antagonist Agonist->Incubation Antagonist Test Compound or Moperone HCl Antagonist->Incubation Cells Cells expressing tagged D2R and β-arrestin Cells->Incubation Detection Measure β-arrestin recruitment (e.g., BRET, FRET) Incubation->Detection Analysis Analyze dose-response and determine IC50 Detection->Analysis

References

Orthogonal Methods to Validate Moperone Hydrochloride's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Moperone Hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class, against other well-established antipsychotic agents. This compound primarily exerts its therapeutic effects through the antagonism of the dopamine (B1211576) D2 receptor.[1][2] This guide explores various orthogonal in vitro and in vivo methods to validate these effects, offering a direct comparison with a typical antipsychotic, Haloperidol, and atypical antipsychotics, Clozapine and Risperidone.

The following sections detail the experimental protocols for key assays, present comparative data in structured tables, and visualize relevant biological pathways and workflows to provide a comprehensive resource for researchers in neuropharmacology and drug development.

In Vitro Validation Methods

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Dopamine D3Serotonin 5-HT2AReference(s)
Moperone 0.7 - 1.90.1 - 152[3]
Haloperidol 1.55-120[4]
Clozapine 126-13[5]
Risperidone 3.137.30.2[6][7]

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the dopamine D2 receptor using a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize rat striatal tissue or membranes from cells expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 15 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.[8]

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the competitor compound (Moperone or alternatives).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Functional Antagonism Assays

Functional assays measure the ability of a compound to inhibit the biological response initiated by an agonist. For D2 receptors, which are Gi/o-coupled, agonist binding typically leads to a decrease in intracellular cyclic AMP (cAMP) levels and the recruitment of β-arrestin.

Table 2: Comparative D2 Receptor Functional Antagonism (IC50, nM)

CompoundcAMP Assayβ-Arrestin Recruitment AssayReference(s)
Moperone Data Not AvailableData Not Available
Haloperidol ~10Data Not Available[6]
Clozapine ~100Data Not Available[6]
Risperidone 7.09Data Not Available[11]

This protocol describes a method to assess the functional antagonism of D2 receptors by measuring the inhibition of agonist-induced reduction in cAMP levels.[10]

  • Cell Culture:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of the antagonist (Moperone or alternatives) for a specified duration.

    • Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Include control wells with no antagonist and wells with agonist only.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[10][12]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses the agonist-induced decrease in cAMP by 50%.

This protocol outlines a general procedure for a β-arrestin recruitment assay, a common method to study GPCR activation and subsequent desensitization.[13][14]

  • Cell Line and Reagents:

    • Use a commercially available cell line engineered to co-express the D2 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

    • Prepare assay buffer, agonist solution, and antagonist solutions.

  • Assay Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Pre-incubate the cells with various concentrations of the antagonist compound.

    • Add a fixed concentration of a D2 receptor agonist to stimulate β-arrestin recruitment.

  • Signal Detection:

    • Add the substrate for the reporter enzyme and incubate to allow for signal development.

    • Measure the luminescent or fluorescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Construct a dose-response curve by plotting the signal against the logarithm of the antagonist concentration.

    • Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways affected by Moperone and its comparators.

D2_Antagonist_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Moperone Moperone (Antagonist) Moperone->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Neuronal Inhibition) PKA->Downstream Phosphorylates Atypical_Antipsychotic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Atypical Atypical Antipsychotic (e.g., Risperidone) Atypical->D2R Blocks Atypical->HT2AR Blocks Gi Gi Protein D2R->Gi Activates Gq Gq Protein HT2AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_procedure Test Day Procedure cluster_analysis Data Analysis Habituation Animal Habituation (Open-Field Arena) Admin_Vehicle Administer Vehicle or Test Compound Habituation->Admin_Vehicle Pretreatment Pre-treatment Period (30-60 min) Admin_Vehicle->Pretreatment Admin_Amph Administer Amphetamine Pretreatment->Admin_Amph Behavioral_Test Place in Arena & Record Locomotion (60-90 min) Admin_Amph->Behavioral_Test Analysis Compare Locomotor Activity vs. Control Behavioral_Test->Analysis ED50 Calculate ED50 (if applicable) Analysis->ED50

References

Moperone Hydrochloride vs. Risperidone: A Comparative Analysis in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and behavioral profiles of moperone (B24204) hydrochloride and risperidone (B510), two antipsychotic agents, with a focus on their effects in established animal models of psychosis. The following sections present a comprehensive overview of their receptor binding affinities, efficacy in predictive behavioral paradigms, and the experimental methodologies employed in these assessments.

Executive Summary

Moperone, a typical antipsychotic of the butyrophenone (B1668137) class, and risperidone, an atypical antipsychotic, both exhibit antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, key targets in the treatment of psychosis. While risperidone is characterized by a high affinity for both 5-HT2A and D2 receptors, moperone (also known as melperone) displays a weaker affinity for D2 receptors. This distinction in receptor binding likely underlies their different side effect profiles, particularly concerning extrapyramidal symptoms.

Direct comparative studies of moperone and risperidone in key behavioral models of psychosis, such as the conditioned avoidance response, prepulse inhibition, and catalepsy induction, are limited in publicly available literature. However, by examining data from independent studies with similar experimental designs, we can draw inferences about their relative antipsychotic potential and liability for motor side effects. Risperidone has been extensively studied and demonstrates efficacy in these models. The available data on moperone suggests antipsychotic-like properties with a potentially lower propensity for inducing catalepsy compared to typical antipsychotics like haloperidol.

Receptor Binding Affinity

The interaction of a drug with various neurotransmitter receptors is fundamental to its therapeutic action and side-effect profile. The binding affinities of moperone and risperidone for key receptors implicated in psychosis are presented below. A lower inhibition constant (Ki) value indicates a higher binding affinity.

ReceptorMoperone (Melperone) Ki (nM)Risperidone Ki (nM)
Dopamine D2 263.13
Serotonin 5-HT2A 3.60.16
Alpha-1 Adrenergic 2.10.8
Histamine H1 1302.23

Note: Data is compiled from various in vitro studies and may vary depending on the experimental conditions.

This data highlights that while both compounds are potent 5-HT2A receptor antagonists, risperidone has a significantly higher affinity for the dopamine D2 receptor compared to moperone.

Efficacy in Animal Models of Psychosis

Animal models are crucial for predicting the clinical efficacy of antipsychotic drugs. The following sections detail the effects of moperone and risperidone in three standard preclinical models.

Conditioned Avoidance Response (CAR)

The CAR test is a well-validated model for predicting antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus.

Risperidone: Risperidone has been shown to dose-dependently inhibit the conditioned avoidance response in rats and mice. Effective doses (ED50) for suppressing CAR in rats are typically in the range of 0.1 to 0.5 mg/kg.[1][2] This effect is consistent with its potent D2 receptor antagonism.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be induced in animals by psychotomimetic drugs. Antipsychotics are evaluated for their ability to restore normal PPI.

Moperone Hydrochloride: Specific studies evaluating the effect of moperone on prepulse inhibition are not widely available.

Risperidone: Risperidone has demonstrated the ability to enhance PPI in various mouse strains.[3] For instance, a dose of 1 mg/kg has been shown to significantly enhance PPI in C57BL/6J mice.[3] It can also reverse PPI deficits induced by dopamine agonists.[4]

Catalepsy Induction

The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity. In this test, an animal's forelimbs are placed on an elevated bar, and the time it remains in this unnatural posture is measured.

This compound: While direct comparative data with risperidone is scarce, moperone is reported to have a low tendency to cause extrapyramidal side effects.[2] Studies comparing it to haloperidol, a potent inducer of catalepsy, would be necessary to quantify its cataleptogenic potential.

Risperidone: Risperidone induces catalepsy in a dose-dependent manner, although it is generally considered to have a lower cataleptogenic potential than typical antipsychotics like haloperidol.[5][6] For example, at a dose of 1 mg/kg, risperidone has been shown to induce a significantly lower catalepsy score compared to the same dose of haloperidol.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Conditioned Avoidance Response (CAR) Protocol
  • Apparatus: A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild electric shock. A light or a sound generator serves as the conditioned stimulus (CS).

  • Procedure:

    • Acclimation: Rats are habituated to the shuttle box for a set period before training.

    • Training: A trial begins with the presentation of the CS (e.g., a 10-second tone). If the rat crosses to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to respond to the CS, an unconditioned stimulus (US; e.g., a 0.5 mA footshock) is delivered through the grid floor. The US is terminated when the rat escapes to the other compartment.

    • Drug Testing: Once the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered either the test compound (moperone or risperidone) or a vehicle control at various doses. The number of avoidance responses is then recorded during a subsequent test session.

Prepulse Inhibition (PPI) Protocol
  • Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

  • Procedure:

    • Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.

    • Test Session: The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75 dB white noise for 20 ms).

      • Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the pulse.

    • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: (%PPI) = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].

Catalepsy Bar Test Protocol
  • Apparatus: A horizontal bar (approximately 0.9 cm in diameter) elevated 9 cm above a flat surface.

  • Procedure:

    • Drug Administration: Rats are administered the test compound (moperone or risperidone) or a vehicle.

    • Catalepsy Assessment: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on the horizontal bar.

    • Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

Signaling Pathways and Experimental Workflows

The therapeutic and side effects of moperone and risperidone are primarily mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

Antipsychotic_Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gi Gi/o Protein D2R->Gi Gq Gq/11 Protein HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Neuronal_Response Modulation of Neuronal Excitability (Antipsychotic Effect) PKA->Neuronal_Response Ca_PKC->Neuronal_Response Moperone Moperone Moperone->D2R Antagonist Moperone->HT2AR Antagonist Risperidone Risperidone Risperidone->D2R Antagonist Risperidone->HT2AR Antagonist

Caption: D2 and 5-HT2A receptor signaling pathways modulated by antipsychotics.

Experimental Workflow for Preclinical Antipsychotic Screening

Antipsychotic_Screening_Workflow start Compound Synthesis (Moperone / Risperidone) in_vitro In Vitro Assays (Receptor Binding Affinity) start->in_vitro animal_models In Vivo Animal Models in_vitro->animal_models car Conditioned Avoidance Response (CAR) animal_models->car ppi Prepulse Inhibition (PPI) animal_models->ppi catalepsy Catalepsy Test animal_models->catalepsy data_analysis Data Analysis and Comparison car->data_analysis ppi->data_analysis catalepsy->data_analysis conclusion Efficacy and Side Effect Profile Assessment data_analysis->conclusion

Caption: Workflow for preclinical evaluation of antipsychotic compounds.

Conclusion

Both this compound and risperidone demonstrate pharmacological profiles consistent with antipsychotic activity, primarily through their antagonism of dopamine D2 and serotonin 5-HT2A receptors. Risperidone's higher affinity for the D2 receptor likely contributes to its robust efficacy in animal models that predict antipsychotic effects. While direct comparative behavioral data for moperone is limited, its receptor binding profile suggests it may have a wider therapeutic window for avoiding extrapyramidal side effects compared to more potent D2 antagonists. Further head-to-head preclinical studies are warranted to definitively delineate the comparative efficacy and side-effect liabilities of these two compounds. This guide provides a framework for such a comparison, outlining the key in vitro and in vivo assays and their underlying methodologies.

References

Reproducibility of Moperone Hydrochloride Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical and clinical data on the typical antipsychotic Moperone Hydrochloride, with a focus on the reproducibility of its pharmacological profile and a comparison with alternative treatments for schizophrenia. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a butyrophenone (B1668137) derivative, is a typical antipsychotic medication that has been used in the treatment of schizophrenia.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain, a characteristic shared by many first-generation antipsychotics.[2][3] This guide provides a comprehensive overview of the published findings on this compound, detailing its receptor binding profile and preclinical efficacy, alongside a comparative analysis with other antipsychotic agents. A critical component of this guide is the presentation of detailed experimental protocols to aid in the reproducibility of key findings.

Preclinical Pharmacology: Receptor Binding and In Vivo Efficacy

The antipsychotic effects of this compound are attributed to its interaction with various neurotransmitter receptors. The following tables summarize the quantitative data on its receptor binding affinities and its efficacy in a standard preclinical model of antipsychotic activity.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)Experimental Method
Dopamine D20.7 - 1.9Radioligand Binding Assay
Dopamine D30.1 - 1Radioligand Binding Assay
Serotonin 5-HT2A52Radioligand Binding Assay

Data sourced from publicly available databases. The variability in Ki values may reflect different experimental conditions.[4]

Table 2: In Vivo Antipsychotic-like Activity of this compound (Hypothetical Data)

Animal ModelEndpointThis compound ED50 (mg/kg)Haloperidol (B65202) ED50 (mg/kg)
Conditioned Avoidance Response (Rat)Inhibition of avoidance response[Data Not Found][Data Not Found]

ED50 (Effective Dose, 50%) is the dose that produces the desired effect in 50% of the animal population. Specific ED50 values for this compound in this model were not available in the reviewed literature.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

1. Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.[2][3][4]

  • Objective: To determine the inhibition constant (Ki) of this compound at the dopamine D2 receptor.

  • Materials:

    • Cell membranes from a cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

    • Unlabeled competitor: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, [3H]Spiperone (at a concentration close to its Kd), and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a known D2 antagonist like unlabeled haloperidol (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic behavioral model used to predict the antipsychotic efficacy of a compound.[1][5][6]

  • Objective: To assess the ability of this compound to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

  • Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.

  • Procedure:

    • Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the US (footshock). The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, the shock is delivered, and the rat can terminate the shock by moving to the other compartment (escape response). Trials are repeated until the rats reach a stable performance of avoidance.

    • Drug Testing: Trained rats are administered this compound or a vehicle control.

    • After a specified pretreatment time, the rats are placed back in the shuttle box and subjected to a series of test trials.

    • The number of avoidance responses, escape responses, and escape failures are recorded.

  • Data Analysis: An effective antipsychotic-like drug is expected to decrease the number of avoidance responses at doses that do not significantly affect the number of escape responses or cause motor impairment (escape failures). The ED50 for the inhibition of the conditioned avoidance response can then be calculated.

Comparative Analysis with Alternative Antipsychotics

This compound belongs to the butyrophenone class of antipsychotics, which also includes the widely used drug haloperidol. Clinical trials have compared other butyrophenones, such as timiperone (B1682379) and melperone (B1203284), with both typical and atypical antipsychotics.

Table 3: Comparison of Butyrophenone Antipsychotics in Clinical Trials for Schizophrenia

Drug ComparisonStudy DesignKey Efficacy FindingsKey Side Effect Findings
Timiperone vs. Haloperidol Double-blind, multi-clinicTimiperone was significantly superior in final global improvement and general usefulness ratings.[7]No significant difference in overall safety rating.[7]
Melperone vs. Thiothixene Double-blindBoth drugs showed significant reductions in psychotic morbidity with no significant difference between them.Melperone group had fewer extrapyramidal side effects.
Melperone vs. Placebo Double-blindMelperone-treated patients had significantly lower morbidity scores after 2 and 4 weeks.[8]Melperone group showed significantly more adverse reactions.[8]
Haloperidol vs. Risperidone Meta-analysisRisperidone was more effective than haloperidol.[9]Haloperidol was associated with a greater need for anticholinergic medication for extrapyramidal symptoms.[9]
Haloperidol vs. Paliperidone (B428) Randomized clinical trialNo statistically significant difference in efficacy failure.[10]Paliperidone was associated with more weight gain and increased prolactin, while haloperidol was associated with more akathisia.[10]
Haloperidal vs. Olanzapine (B1677200) vs. Risperidone Practical clinical trialAll three treatments showed similar effectiveness in reducing symptoms in first-episode psychosis.[11]Haloperidol caused more extrapyramidal symptoms; olanzapine caused more weight gain.[11]

Signaling Pathways and Experimental Workflows

Moperone's Primary Mechanism of Action

The therapeutic effects of this compound in schizophrenia are primarily mediated by its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is thought to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, Moperone reduces dopaminergic neurotransmission, leading to an alleviation of these symptoms.

Moperone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Signal Signal Transduction D2R->Signal Activates Response Psychotic Symptoms Signal->Response Leads to Moperone Moperone HCl Moperone->D2R Blocks Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (with D2R) - [3H]Spiperone (Radioligand) - Moperone HCl (Competitor) B Incubate Reagents A->B 1. Mix C Separate Bound and Free Radioligand (Filtration) B->C 2. Equilibrium D Quantify Bound Radioligand (Scintillation Counting) C->D 3. Measure E Data Analysis: - Calculate IC50 - Calculate Ki D->E 4. Analyze CAR_Logic cluster_training Training Phase cluster_testing Testing Phase CS Conditioned Stimulus (CS) (e.g., Light/Tone) Avoid Avoidance Response CS->Avoid Rat moves during CS? US Unconditioned Stimulus (US) (Footshock) Escape Escape Response US->Escape Rat moves during US? Avoid->CS Yes (No Shock) Avoid->US No Escape->CS Yes (Shock terminates) Escape->US No Drug Administer Moperone HCl or Vehicle Test Present CS Drug->Test Measure Measure Responses: - Avoidance - Escape - Escape Failure Test->Measure

References

Safety Operating Guide

Proper Disposal of Moperone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Moperone Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential information and procedural steps for the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Disposal

The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[2] State and local regulations may also apply and are often more stringent than federal mandates. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable laws.

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Hazardous waste, as defined by the Resource Conservation and Recovery Act (RCRA), includes substances that are toxic, corrosive, reactive, or ignitable. The classification of a specific pharmaceutical as hazardous waste is a critical step in determining the appropriate disposal pathway.

Step-by-Step Disposal Procedure for this compound

Given the information available for the similar compound Melperone Hydrochloride, a cautious approach that treats this compound as potentially hazardous waste is recommended until a formal hazardous waste determination is made by a qualified professional.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: A qualified individual, such as a certified industrial hygienist or a hazardous waste specialist, must evaluate the waste stream containing this compound to determine if it meets the criteria for hazardous waste under RCRA. This determination will consider its chemical properties, toxicity, and concentration.

  • Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, should be segregated from non-hazardous waste.

2. Containerization and Labeling:

  • Containers: Use only approved, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the contents. The accumulation start date must also be recorded on the label.

3. Storage:

  • Accumulation Area: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

4. Professional Disposal:

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with all regulations.

  • Documentation: Maintain a manifest and all other relevant documentation provided by the waste hauler for your records. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table provides general guidance for pharmaceutical waste.

ParameterGuidelineSource
P-listed Wastes Acutely hazardous wastes that are regulated even in small quantities.EPA
U-listed Wastes Toxic wastes that are regulated at higher quantities than P-listed wastes.EPA
Characteristic Wastes Wastes that exhibit ignitability, corrosivity, reactivity, or toxicity.EPA

A formal hazardous waste determination is required to classify this compound within these categories.

Experimental Protocols

This document does not cite specific experiments. For detailed methodologies related to the handling and potential toxicity of this compound, researchers should consult peer-reviewed scientific literature and established toxicological databases.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Initial Assessment cluster_1 Step 2: Hazardous Waste Determination cluster_2 Step 3: Segregation & Containerization cluster_3 Step 4: Storage & Disposal cluster_4 Alternative Pathway (Non-Hazardous) A This compound waste generated B Consult Safety Data Sheet (SDS) and institutional EHS guidelines A->B C Is the waste a listed hazardous waste (P or U list)? B->C D Does the waste exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? C->D No E Manage as Hazardous Waste C->E Yes D->E Yes K Manage as Non-Hazardous Pharmaceutical Waste D->K No F Segregate waste at point of generation E->F G Place in a labeled, sealed, and appropriate hazardous waste container F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by a licensed hazardous waste hauler H->I J Maintain disposal records (manifests) I->J L Follow institutional guidelines for non-hazardous chemical waste disposal K->L

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and refer to the most current federal, state, and local regulations for specific guidance on the disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Moperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Moperone Hydrochloride. Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on the structurally related compounds Melperone Hydrochloride and Melperone-d4 Hydrochloride, as well as established protocols for handling potent pharmaceutical agents. All personnel must treat this compound as a hazardous substance.

Key Safety Data and Hazard Profile

Hazard Classification (Inferred)GHS PictogramSignal WordHazard StatementToxicological Data (Melperone Hydrochloride)
Acute Toxicity - Oral (Category 4)GHS07WarningH302: Harmful if swallowed[1][2]Oral LD50 (mouse): 230 mg/kg[1]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation[2]Oral LD50 (rat): 330 mg/kg[1]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation[2]Subcutaneous LD50 (mouse): 230 mg/kg[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation[2]Subcutaneous LD50 (rat): 220 mg/kg[1]
Intravenous LD50 (mouse): 35 mg/kg[1]
Intravenous LD50 (rat): 40 mg/kg[1]

Operational Plan for Handling this compound

A systematic approach is mandatory to ensure the safety of all personnel and the integrity of the research.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[3] Access to this area should be restricted to trained personnel.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required before handling the compound. This includes:

    • A disposable, solid-front gown with tight-fitting cuffs.

    • Two pairs of powder-free nitrile gloves.

    • Safety goggles and a face shield to protect against splashes.

    • A respiratory mask suitable for fine particulates.

  • Spill Kit: A well-stocked chemical spill kit must be readily accessible in the designated handling area.[5]

Handling Procedures
  • Weighing: When weighing this compound powder, use a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. All solutions should be prepared within a chemical fume hood.

  • General Practices:

    • Do not eat, drink, or apply cosmetics in the designated handling area.

    • Wash hands thoroughly with soap and water before and after handling the compound.

    • Avoid direct contact with the skin, eyes, and clothing.

Post-Handling and Decontamination
  • Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • PPE Removal: Remove PPE in a designated area, taking care to avoid contaminating skin and clothing. Dispose of all disposable PPE as hazardous waste.

Disposal Plan
  • Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into clearly labeled, sealed containers for hazardous waste.[6]

  • Disposal Method: Hazardous pharmaceutical waste should be disposed of through a licensed hazardous waste management company, typically via incineration, in accordance with federal, state, and local regulations.[6][7][8] Under no circumstances should this waste be disposed of down the drain or in regular trash.

Emergency Procedures: Chemical Spill Response

A prompt and coordinated response is critical in the event of a chemical spill. The following workflow outlines the necessary steps for a minor spill. For major spills, evacuate the area immediately and contact emergency services.[5][9]

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup (Minor Spill) cluster_post_cleanup Post-Cleanup spill_occurs Spill Occurs alert_personnel Alert Personnel in the Immediate Area spill_occurs->alert_personnel evacuate_if_major Evacuate Area if Spill is Large or Presents a Fire/Explosion Hazard alert_personnel->evacuate_if_major Assess Spill Severity don_ppe Don Appropriate PPE alert_personnel->don_ppe attend_to_injured Attend to Injured/Contaminated Persons evacuate_if_major->attend_to_injured contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize_if_applicable Neutralize (If Applicable) contain_spill->neutralize_if_applicable collect_residue Collect Residue into a Labeled Hazardous Waste Container neutralize_if_applicable->collect_residue decontaminate_area Decontaminate Spill Area collect_residue->decontaminate_area dispose_waste Dispose of Hazardous Waste According to Protocol decontaminate_area->dispose_waste report_incident Report Incident to Supervisor/Safety Officer dispose_waste->report_incident restock_spill_kit Restock Spill Kit report_incident->restock_spill_kit

Caption: Workflow for responding to a minor chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moperone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Moperone Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。